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  • Product: 3-Benzylpiperazin-2-one hydrochloride
  • CAS: 1214697-44-5

Core Science & Biosynthesis

Foundational

Architectural Rigidity in Peptidomimetics: A Technical Guide to 3-Benzylpiperazin-2-one Hydrochloride

Executive Summary In the landscape of modern drug discovery, the transition from linear peptides to orally bioavailable small molecules remains a formidable challenge. Linear peptides suffer from rapid proteolytic degrad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the transition from linear peptides to orally bioavailable small molecules remains a formidable challenge. Linear peptides suffer from rapid proteolytic degradation and poor membrane permeability. To circumvent these limitations, medicinal chemists employ conformational restriction. 3-Benzylpiperazin-2-one hydrochloride has emerged as a privileged chiral scaffold and internal


-turn mimetic. By locking the pharmacophoric elements of a dipeptide sequence (specifically mimicking the Glycine-Phenylalanine motif) into a rigid six-membered lactam ring, this compound provides precise spatial orientation for target engagement while significantly enhancing aqueous solubility and metabolic stability[1].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, synthetic methodologies, and biological assay integrations of 3-benzylpiperazin-2-one hydrochloride, specifically focusing on its application in developing inhibitors against the SARS-CoV-2 3CLPro enzyme[2].

Physicochemical Profile & Structural Causality

The utility of 3-benzylpiperazin-2-one hydrochloride stems directly from its structural architecture. The piperazinone core contains both an amide (lactam) and a secondary amine. The lactam provides a rigid hydrogen-bond acceptor/donor system that does not internally hydrogen bond, ensuring it remains solvent-exposed to interact with target protein pockets[1][3]. The benzyl group at the C3 position serves as a hydrophobic anchor, perfectly mimicking the side chain of phenylalanine.

To facilitate in vitro screening and formulation, the compound is typically isolated as a hydrochloride salt, which dramatically improves its dissolution profile in aqueous assay buffers compared to its free-base counterpart[4][5].

Table 1: Physicochemical and Structural Properties

PropertyValueStructural Causality / Impact
Chemical Name 3-Benzylpiperazin-2-one hydrochlorideCore scaffold for peptidomimetic design.
CAS Registry Number 1214697-44-5Unique identifier for the HCl salt form[5].
Molecular Formula C11H15ClN2OEnsures a low molecular weight building block.
Monoisotopic Mass 190.11061 Da (Free Base)Ideal for mass spectrometry (MS) tracking[4].
Molecular Weight ~226.7 g/mol (HCl Salt)Salt form maximizes aqueous solubility[5].
Stereochemistry Chiral at C3 (S-enantiomer)Dictates specific binding affinity to chiral protein targets.

Mechanistic Role in Peptidomimetic Drug Discovery

The design of protease inhibitors often requires the mimicry of natural substrate cleavage sites. For the SARS-CoV-2 3CL main protease (3CLPro), the recognition motif heavily relies on specific spatial arrangements of hydrophobic and hydrogen-bonding residues.

The (S)-3-benzylpiperazin-2-one scaffold acts as a dipeptide isostere. When incorporated into a larger molecular framework, it forces the molecule into a constrained


-turn conformation. This pre-organization reduces the entropic penalty upon binding to the 3CLPro active site, leading to higher affinity interactions[2].

G A Target Identification SARS-CoV-2 3CLPro B Epitope Mapping Gly-Phe Sequence A->B Identify binding motif C Scaffold Selection 3-Benzylpiperazin-2-one B->C Isostere replacement D Conformational Restriction β-turn Mimetic C->D Induce rigidity E In Vitro Validation FRET Cleavage Assay D->E Quantify inhibition

Peptidomimetic drug discovery pipeline using 3-Benzylpiperazin-2-one.

Self-Validating Synthetic Methodology

The synthesis of enantiomerically pure (S)-3-benzylpiperazin-2-one requires a highly controlled sequence to prevent racemization and overcome steric barriers. A common pitfall in synthesizing substituted piperazinones is the acylation of the sterically hindered secondary amine intermediate.

Causality of Experimental Choices

Research has demonstrated that standard uronium-based coupling reagents (like HATU) fail to provide sufficient electrophilic activation for this specific coupling, resulting in dismal yields. By converting the amino acid precursor to an acyl chloride, the electrophilicity is maximized, driving the reaction forward despite the steric bulk[1][3]. Furthermore, the use of Triisopropylsilane (TIPS) during the cyclization step is critical; it acts as a carbocation scavenger, preventing unwanted re-alkylation side reactions[1].

Table 2: Synthetic Yield Comparison (Acylation Step)

Coupling StrategyReagents UsedElectrophilic ActivationObserved Yield
Standard Uronium Fmoc-Phe-OH, HATU, DIPEAModerate (Steric clash limits reaction)~16%[1]
Acyl Chloride Fmoc-Phe-Cl, DIPEAHigh (Overcomes steric hindrance)~70%[1]
Protocol 1: Synthesis of (S)-3-Benzylpiperazin-2-one Hydrochloride
  • Reductive Amination: Dissolve glycine methyl ester in methanol. Add dimethoxyacetaldehyde and a catalytic amount of 10% Pd/C. Stir under a hydrogen atmosphere (H2) at room temperature for 16 hours to yield the secondary amine intermediate[2].

  • Acylation via Acyl Chloride: Dissolve the purified secondary amine in dry dichloromethane (CH2Cl2). Add

    
    -Diisopropylethylamine (DIPEA) to act as a proton sponge. Dropwise, add Fmoc-L-Phe-Cl at room temperature. Stir for 4 hours. This step overcomes the steric hindrance of the secondary amine[1][2].
    
  • Tandem Deprotection & Cyclization: Isolate the acylated intermediate and dissolve in 1,2-dichloroethane (1,2-DCE). Add a mixture of Trifluoroacetic acid (TFA) and Triisopropylsilane (TIPS). Stir at room temperature for 16 hours. Self-Validation: The TIPS will scavenge cleaved protecting groups, ensuring the intramolecular cyclization proceeds without side-product contamination[1][2].

  • Hydrochloride Salt Formation: Treat the crude cyclized product with a 5M HCl solution in dioxane and reflux for 16 hours. The hydrochloride salt will precipitate. Filter and wash with cold ether to obtain the final (S)-3-benzylpiperazin-2-one hydrochloride as a highly pure, water-soluble powder[2].

G N1 Glycine Methyl Ester (Starting Material) N2 Reductive Amination (Dimethoxyacetaldehyde) N1->N2 Step 1 N3 Sterically Hindered Secondary Amine N2->N3 Intermediate N4 Acylation via Acyl Chloride (Fmoc-Phe-Cl) N3->N4 Step 2 (Overcomes hindrance) N5 Tandem Deprotection & Cyclization (TFA / TIPS) N4->N5 Step 3 (Carbocation scavenging) N6 (S)-3-Benzylpiperazin-2-one Hydrochloride Salt N5->N6 Salt Formation

Synthetic workflow of (S)-3-Benzylpiperazin-2-one hydrochloride.

Experimental Validation: FRET Assay Integration

To validate the biological efficacy of peptidomimetics containing the 3-benzylpiperazin-2-one core, a self-validating Fluorescence Resonance Energy Transfer (FRET) assay is employed.

Causality of the FRET Assay

Why use a FRET-based enzymatic cleavage assay over traditional binding assays (like Surface Plasmon Resonance)? Traditional binding assays confirm affinity but do not differentiate between competitive inhibition and allosteric modulation in real-time. FRET provides a dynamic readout of catalytic inhibition: if the peptidomimetic successfully occupies the active site, the spatial separation of the fluorophore-quencher pair on the substrate is prevented, leading to a quantifiable suppression of the fluorescent signal[6].

Protocol 2: FRET-Based Enzymatic Cleavage Assay for 3CLPro Inhibition
  • Reagent Preparation: Prepare a fluorogenic substrate peptide specific to 3CLPro (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) and recombinant SARS-CoV-2 3CLPro enzyme in a standard assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)[6].

  • Inhibitor Pre-Incubation: In a 96-well black microplate, pre-incubate the 3CLPro enzyme with varying concentrations of the synthesized peptidomimetic (ranging from 0.1 µM to 100 µM) for 30 minutes at 37°C. Note: The HCl salt form of the inhibitor ensures complete dissolution in the buffer without excessive DMSO.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic cleavage. The final substrate concentration should be at or slightly below its

    
     value.
    
  • Kinetic Measurement: Monitor the fluorescence continuously (Excitation

    
     ~340 nm, Emission 
    
    
    
    ~490 nm) using a microplate reader for 60 minutes[6].
  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence versus time curve. Determine the 
    
    
    
    values by plotting the percentage of inhibition against the log of the inhibitor concentration.

References

1.[1] Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections | The Journal of Organic Chemistry - ACS Publications. acs.org. Available at:[Link] 2.[3] Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction - PMC. nih.gov. Available at:[Link] 3.[4] 3-benzylpiperazin-2-one hydrochloride (C11H14N2O) - PubChemLite. uni.lu. Available at: [Link] 4.[5] 3-Benzylpiperazin-2-one hydrochloride - CAS号1214697-44-5 - 摩熵化学. molaid.com. Available at:[Link] 5.[2] Peptidomimetic small-molecule inhibitors of 3CLPro activity and Spike-ACE2 interaction - ChemRxiv. chemrxiv.org. Available at:[Link] 6.[6] Schematic for the FRET assay used for screening the peptides library... - ResearchGate. researchgate.net. Available at:[Link]

Sources

Exploratory

Therapeutic Potential of 3-Benzylpiperazin-2-one Derivatives in Drug Discovery

Executive Summary: The "Privileged" Scaffold In the landscape of modern medicinal chemistry, the 3-benzylpiperazin-2-one core represents a "privileged structure"—a molecular framework capable of providing high-affinity l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of modern medicinal chemistry, the 3-benzylpiperazin-2-one core represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike flexible linear peptides that suffer from rapid proteolytic degradation and poor bioavailability, this constrained heterocyclic scaffold offers a robust solution for peptidomimetic design .

This guide analyzes the therapeutic utility of 3-benzylpiperazin-2-one derivatives, focusing on their ability to mimic type-I/II


-turns in proteins.[1] By locking the backbone into a fixed conformation, these derivatives effectively disrupt Protein-Protein Interactions (PPIs) and inhibit serine/cysteine proteases.[1] We present a validated synthetic workflow utilizing the Ugi Multicomponent Reaction (MCR), detailed Structure-Activity Relationship (SAR) insights, and field-proven experimental protocols.

Structural Rationale: The -Turn Mimetic

The primary value of the 3-benzylpiperazin-2-one scaffold lies in its topology.[1] In many bioactive peptides, the biological recognition motif is a


-turn (a reversal of the polypeptide chain direction involving four residues).[1][2][3]
Conformational Locking

Linear peptides exist in a transient equilibrium of conformations. Binding to a receptor requires an entropic penalty to freeze the peptide into its bioactive shape.

  • The Advantage: The piperazin-2-one ring restricts rotation around the

    
     and 
    
    
    
    bonds (dihedral angles
    
    
    and
    
    
    ).[1]
  • The 3-Benzyl Group: This substituent mimics the side chain of Phenylalanine (Phe) or Tyrosine (Tyr) at the

    
     or 
    
    
    
    position of a
    
    
    -turn, a critical "hotspot" residue in many PPIs (e.g., p53-MDM2, GPCR ligands).[1]
Pharmacophore Mapping

The scaffold presents three distinct vectors for chemical modification, allowing precise tuning of the pharmacophore:

  • 
     Position:  Mimics the peptide backbone nitrogen; tolerates alkyl/aryl groups to fit hydrophobic pockets.
    
  • 
     Benzyl Group:  Engages in 
    
    
    
    stacking or hydrophobic interactions (S1/S2 sub-sites).[1]
  • 
     Position:  Acts as a handle for solubilizing groups or additional H-bond acceptors.
    

Synthetic Methodology: The UDC Strategy

To access high-diversity libraries of 3-benzylpiperazin-2-ones, the Ugi-Deprotection-Cyclization (UDC) strategy is the industry standard.[1] It is superior to traditional stepwise linear synthesis due to its convergence and atom economy.

Reaction Pathway Visualization

The following diagram illustrates the UDC pathway, transforming four simple starting materials into the complex heterocycle.

Ugi_Synthesis cluster_inputs Ugi-4CR Inputs Aldehyde Aldehyde (R1-CHO) Ugi_Adduct Linear Ugi Adduct (Bis-Amide) Aldehyde->Ugi_Adduct Amine Amine (R2-NH2) Amine->Ugi_Adduct Acid Boc-Amino Acid (Phenylalanine) Acid->Ugi_Adduct Isocyanide Isocyanide (R3-NC) Isocyanide->Ugi_Adduct Deprotection Acidic Deprotection (TFA/DCM) Ugi_Adduct->Deprotection - Boc Group Amine_Inter Free Amine Intermediate Deprotection->Amine_Inter Cyclization Base-Mediated Cyclization Amine_Inter->Cyclization Intramolecular Transamidation Product 3-Benzylpiperazin-2-one Scaffold Cyclization->Product - R2-NH2 (if cleavable) or Ring Closure

Figure 1: The Ugi-Deprotection-Cyclization (UDC) workflow.[1] The reaction assembles a linear peptoid backbone which is subsequently cyclized to form the piperazin-2-one core.[1]

Medicinal Chemistry & SAR

When optimizing this scaffold, specific substitutions drive potency and metabolic stability. The table below summarizes key Structure-Activity Relationship (SAR) trends observed in protease inhibitor and GPCR antagonist campaigns.

SAR Optimization Matrix
PositionModificationEffect on Potency/ADMEMechanistic Rationale
C3-Benzyl Para-Fluoro (-F)Increased Blocks metabolic oxidation (CYP450) at the para-position; enhances lipophilicity.[1]
C3-Benzyl Ortho-Chloro (-Cl)Variable Induces torsional strain, locking the benzyl ring into a specific rotamer preferred by certain S1 pockets.[1]
N1-Terminus Acetyl / UreaIncreased Adds H-bond acceptors; mimics the extension of the peptide chain (

residue).[1]
N4-Terminus Basic AmineIncreased Solubility Improves aqueous solubility (lowering LogD); critical for lysosomal accumulation in some targets.[1]
C6-Carbon Gem-dimethylConformational Lock The "Thorpe-Ingold Effect" accelerates cyclization during synthesis and rigidifies the ring.[1]

Therapeutic Case Study: PPI Inhibition

Target: PEX5-PEX14 Interaction (Trypanosomiasis) Context: The interaction between PEX5 and PEX14 is essential for glycosome biogenesis in Trypanosoma parasites.[1][4] This PPI is mediated by an


-helical interface that can be mimicked by constrained scaffolds.[4][5]
  • Application: Researchers utilized the 3-benzylpiperazin-2-one scaffold to mimic the hydrophobic face of the PEX5 helix.[1]

  • Mechanism: The benzyl group at C3 aligns with the hydrophobic "hotspots" (W2 and F5 residues) of the native helix.[1]

  • Outcome: Derivatives showed micromolar affinity (

    
    ) and successfully disrupted the PEX14-PEX5 complex in vitro, validating the scaffold as a helix-mimetic [1].[1]
    

Experimental Protocol: Solid-Phase Synthesis

Note: This protocol is designed for high-throughput library generation using the UDC strategy.

Materials
  • Resin: Wang Resin or 2-Chlorotrityl chloride resin (loading 0.5–1.0 mmol/g).[1]

  • Reagents: Fmoc-Phe-OH (or Boc-Phe-OH), Aldehydes (R-CHO), Isocyanides (R-NC), TFA (Trifluoroacetic acid), DIEA (Diisopropylethylamine).[1]

Step-by-Step Procedure
  • Resin Loading (Immobilization):

    • Swell 1.0 g of resin in DCM (Dichloromethane) for 30 min.

    • Add Fmoc-Diamine (5 equiv) and DIEA (10 equiv) in DMF.[1] Shake for 4 hours.

    • Wash resin 3x with DMF, 3x with DCM.[1]

    • Validation: Perform Kaiser test (ninhydrin) to ensure amine coupling (Blue beads = Positive).[1]

  • Ugi-4CR Reaction:

    • Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min).[1] Wash thoroughly.

    • Suspend resin in MeOH/THF (1:1).[1]

    • Add Aldehyde (5 equiv) and shake for 1 hour (Imine formation).

    • Add Boc-L-Phenylalanine (5 equiv) and Isocyanide (5 equiv).[1]

    • Shake at room temperature for 24–48 hours.

    • Checkpoint: The reaction is complete when the isocyanide odor dissipates (qualitative) or via micro-cleavage LC-MS.[1]

  • Deprotection & Cyclization (The "UDC" Step):

    • Treat resin with 50% TFA/DCM for 30 min to remove the Boc group.

    • Wash resin with DCM (3x) and 10% DIEA/DMF (neutralization).[1]

    • Cyclization: Suspend resin in 10% DIEA/DMF and heat to 60°C for 12 hours. The internal amine attacks the amide carbonyl, closing the ring.

  • Cleavage & Isolation:

    • Cleave final product from resin using 95% TFA / 2.5% TIS / 2.5%

      
      .
      
    • Precipitate in cold diethyl ether.

    • Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the characteristic ABX system of the benzyl group (

    
     2.8–3.2 ppm) and the piperazinone ring protons (
    
    
    
    3.0–4.5 ppm).[1]
  • LC-MS: Confirm molecular ion

    
    . Purity should be >95% for biological assays.
    

References

  • Marciniak, M., et al. (2023).[1] "Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template." European Journal of Medicinal Chemistry. [1]

  • Hulme, C., & Gore, V. (2003).[1] "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry.

  • Vaxelaire, C., et al. (2006).[1] "Piperazin-2-one synthesis via N-acyliminium ions." Tetrahedron Letters. [1]

  • Golebiowski, A., et al. (2001).[1] "Solid-Supported Synthesis of a Peptide beta-Turn Mimetic." Journal of Combinatorial Chemistry.

Sources

Foundational

The Piperazin-2-one Scaffold: Structural Versatility in Drug Discovery

Executive Summary In the landscape of privileged structures, the piperazin-2-one (ketopiperazine) scaffold occupies a distinct niche between the flexibility of piperazines and the rigidity of aromatic heterocycles. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of privileged structures, the piperazin-2-one (ketopiperazine) scaffold occupies a distinct niche between the flexibility of piperazines and the rigidity of aromatic heterocycles. Unlike its fully reduced counterpart—the piperazine ring, which is ubiquitous in CNS drugs—the piperazin-2-one introduces a lactam functionality. This single modification fundamentally alters the pharmacophore by planarizing the N1-C2-C3 segment, creating a dipole distinct from the diamine, and serving as a reliable mimetic for peptide


-turns.

This technical guide dissects the piperazin-2-one scaffold for medicinal chemists. We move beyond basic reviews to explore the causality of its binding modes, the robustness of multicomponent synthesis strategies, and its application in protease inhibition and GPCR modulation.

Part 1: Structural Biology & Pharmacophore Analysis

The Lactam Constraint

The piperazine ring typically adopts a chair conformation, allowing for rapid interconversion and high entropy. By introducing a carbonyl at the C2 position, we enforce a lactam constraint .

  • Planarity: The amide bond (N1-C2=O) forces atoms N1, C2, O, and C3 into a coplanar arrangement (

    
     hybridization). This reduces the conformational entropy penalty upon binding to a protein target.
    
  • Hydrogen Bonding: The C2 carbonyl acts as a hydrogen bond acceptor (HBA), while the N4 amine remains a basic center (pKa ~8-9) capable of salt-bridge formation or acting as a hydrogen bond donor (HBD) if protonated.

  • Peptidomimesis: The most critical feature is its ability to mimic the

    
     and 
    
    
    
    residues of a type I or type II
    
    
    -turn in proteins.[1] This makes piperazin-2-ones ideal for disrupting Protein-Protein Interactions (PPIs).
Visualization: Scaffold Evolution

The following diagram illustrates the structural evolution from a flexible peptide chain to the constrained piperazin-2-one scaffold.

Scaffold_Evolution Peptide Linear Peptide (High Entropy) BetaTurn Beta-Turn (Bioactive Conformation) Peptide->BetaTurn Folding Pip2One Piperazin-2-one (Constrained Mimetic) Peptide->Pip2One Cyclization Strategy Target Target Binding (GPCR / Protease) BetaTurn->Target Interaction Pip2One->Target High Affinity (Low Entropy Cost)

Caption: Logical progression from linear peptides to the conformationally restricted piperazin-2-one scaffold, reducing entropy loss upon target binding.

Part 2: Synthetic Architectures

For a medicinal chemist, "synthesizability" is as important as potency. The piperazin-2-one scaffold is uniquely accessible via Isocyanide-based Multicomponent Reactions (IMCRs) , specifically the Ugi reaction followed by post-condensation cyclization.

The Ugi-De-Boc-Cyclize (UDC) Strategy

This is the industry-standard workflow for generating diversity. It utilizes a bifunctional starting material (e.g., N-Boc-diamines or N-Boc-amino acids) to build the linear backbone, followed by acid-mediated deprotection and spontaneous intramolecular cyclization.

Why this route?

  • Atom Economy: Four components assemble in one pot.

  • Diversity: Substituents at

    
    , 
    
    
    
    , and
    
    
    can be varied independently by changing the aldehyde, isocyanide, or amine inputs.

Ugi_Workflow Aldehyde Aldehyde (R1) Imine Imine Formation Aldehyde->Imine Amine Amine (R2) Amine->Imine Isocyanide Isocyanide (R3) Ugi_Adduct Linear Ugi Adduct (Bis-amide) Isocyanide->Ugi_Adduct BocAcid N-Boc-Amino Acid BocAcid->Ugi_Adduct Imine->Ugi_Adduct Deprotection TFA/DCM Treatment (-Boc Group) Ugi_Adduct->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization Final Piperazin-2-one Product Cyclization->Final

Caption: The Ugi-De-Boc-Cyclize (UDC) workflow allows rapid assembly of substituted piperazin-2-ones from simple precursors.

Part 3: Therapeutic Case Studies

Factor Xa Inhibition (Anticoagulation)

While rivaroxaban and apixaban dominate the market, the piperazin-2-one scaffold has demonstrated high potency as a Factor Xa inhibitor. The lactam carbonyl mimics the interaction of the peptide bond in the natural substrate with the S1 pocket or oxyanion hole of the serine protease.

  • Key Finding: 1-arylsulfonyl-3-piperazinone derivatives (e.g., Compound M55113) achieved

    
     values as low as 0.06 
    
    
    
    M
    .[2]
  • Mechanism: The piperazinone ring acts as a rigid linker, orienting the aryl sulfonyl group into the S1 pocket while the N4-substituent interacts with the S4 aryl-binding pocket.

MCH-1 Antagonists (Obesity)

Melanin-concentrating hormone receptor 1 (MCH-1) is a GPCR target for obesity. Piperazin-2-ones have been employed to rigidify the linker between the basic amine and the lipophilic tail required for receptor binding.

  • Advantage: The scaffold reduces the high lipophilicity often associated with hERG liability in open-chain analogs.

HIV Capsid Modulation (Peptidomimetics)

Recent studies (e.g., J. Med.[3] Chem., NIH) utilized phenylalanine-derived piperazin-2-ones to mimic host factors (like CPSF6) that bind to the HIV-1 capsid.

  • Result: Compounds like F-Id-3o showed

    
     values of 6.0 
    
    
    
    M
    , validating the scaffold's ability to disrupt large protein-protein interfaces.
Comparative Data Summary
Therapeutic TargetCompound ClassKey InteractionPotency MetricReference
Factor Xa 1-arylsulfonyl-3-piperazinoneS1/S4 Pocket Binding

[1, 3]
HIV Capsid Phe-derived Piperazin-2-oneCPSF6 Mimicry (PPI)

[4]
MCH-1 Aminoquinoline-piperazinoneGPCR Antagonism

[5]

Part 4: Detailed Experimental Protocol

Protocol: One-Pot Synthesis of 3,4-Disubstituted Piperazin-2-one via UDC Strategy

Rationale: This protocol uses the Ugi reaction followed by acidolysis.[4] The choice of methanol ensures high solubility of the isocyanide and amine, while TFA is used for clean Boc-removal without affecting the newly formed amide bonds.

Reagents
  • A: Benzaldehyde (1.0 mmol)

  • B: Benzylamine (1.0 mmol)

  • C: N-Boc-Glycine (1.0 mmol)

  • D: Cyclohexyl isocyanide (1.0 mmol)

  • Solvent: Methanol (anhydrous), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Step-by-Step Methodology
  • Imine Formation:

    • In a 20 mL scintillation vial, dissolve Benzaldehyde (A ) and Benzylamine (B ) in 3 mL of anhydrous methanol.

    • Stir at room temperature (RT) for 30 minutes. Checkpoint: Solution may turn slightly yellow, indicating imine formation.

  • Ugi Condensation:

    • Add N-Boc-Glycine (C ) to the vial. Stir for 5 minutes until dissolved.

    • Add Cyclohexyl isocyanide (D ) dropwise.

    • Stir the reaction mixture at RT for 24 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Look for the disappearance of the aldehyde and appearance of the linear Ugi adduct

      
      .
      
  • Solvent Exchange:

    • Evaporate methanol under reduced pressure.

    • Redissolve the crude residue in 5 mL of DCM.

  • Deprotection & Cyclization:

    • Add 2 mL of TFA dropwise at 0°C.

    • Allow to warm to RT and stir for 4 hours. Mechanism: TFA removes the Boc group, revealing a primary amine which nucleophilically attacks the adjacent ester/amide carbonyl, releasing methanol/water and forming the ring.

  • Workup:

    • Quench with saturated

      
       (aq) until pH ~8.
      
    • Extract with DCM (

      
       mL).
      
    • Dry organic layer over

      
      , filter, and concentrate.[4]
      
  • Purification:

    • Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Self-Validating Checkpoint: The final product should show a characteristic lactam carbonyl peak in


 NMR around 165-170 ppm, distinct from the Boc carbonyl (~155 ppm).

Part 5: Future Outlook

The piperazin-2-one scaffold is evolving beyond simple inhibition.

  • PROTAC Linkers: The rigid nature of the ring is being explored to define the exit vector in Proteolysis Targeting Chimeras (PROTACs), improving the ternary complex stability between E3 ligase and the target protein.

  • Covalent Inhibitors: Introduction of acrylamide moieties at the N4 position allows for targeted covalent inhibition of cysteines in kinases (e.g., BTK, EGFR).

References

  • Zhu, B. Y., et al. (2001).[5] Discovery of transition state factor Xa inhibitors as potential anticoagulant agents.[5] Current Topics in Medicinal Chemistry.

  • Kikuchi, T., et al. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor.[2] Bioorganic & Medicinal Chemistry Letters.

  • Ma, X., et al. (2021). Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators.[3] Journal of Medicinal Chemistry.

  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry.[5][6] (Foundational Ugi/Piperazinone chemistry).

Sources

Exploratory

Physicochemical characteristics of 3-Benzylpiperazin-2-one HCl salt

Physicochemical Characteristics and Analytical Profiling of 3-Benzylpiperazin-2-one Hydrochloride Executive Summary (S)-3-Benzylpiperazin-2-one hydrochloride (CAS: 1214697-44-5) is a highly privileged, chiral heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characteristics and Analytical Profiling of 3-Benzylpiperazin-2-one Hydrochloride

Executive Summary

(S)-3-Benzylpiperazin-2-one hydrochloride (CAS: 1214697-44-5) is a highly privileged, chiral heterocyclic scaffold extensively utilized in modern medicinal chemistry. By incorporating both amide and secondary amine functionalities within a rigid six-membered ring, it serves as a conformationally constrained peptidomimetic. Specifically, it acts as a dipeptide isostere that mimics the Gly-Phe sequence and beta-turn motifs, making it exceptionally valuable for targeting complex protein-protein interactions (PPIs), such as the SARS-CoV-2 3CLPro or Spike-ACE2 interfaces [1]. The hydrochloride salt form is specifically engineered to overcome the inherent hygroscopicity and oxidative susceptibility of the free base, ensuring long-term stereochemical stability and optimal aqueous solubility for biological assays.

Core Physicochemical Properties

The fundamental physicochemical properties dictate the compound's behavior in both synthetic workflows and physiological environments. The following data synthesizes structural parameters critical for drug design and analytical characterization[2][3].

PropertyValue / Description
Chemical Name 3-Benzylpiperazin-2-one hydrochloride
CAS Registry Number 1214697-44-5
Molecular Formula C11H14N2O • HCl (C11H15ClN2O)
Molecular Weight 226.70 g/mol (Salt) / 190.24 g/mol (Free Base)
Calculated LogP ~0.75
Topological Polar Surface Area (TPSA) 41.1 Ų
Hydrogen Bond Donors 2 (Amide NH, Protonated Amine NH2+)
Hydrogen Bond Acceptors 2 (Carbonyl O, Amine N)
Stereochemistry Chiral center at C3 (Typically utilized as the (S)-enantiomer)
Physical State White to off-white crystalline powder

Structural & Mechanistic Logic: The Peptidomimetic Advantage

The utility of the 3-benzylpiperazin-2-one scaffold lies in its structural rigidity. In native peptides, the flexibility of the backbone often leads to poor metabolic stability and a lack of target specificity. The piperazin-2-one ring restricts the dihedral angles (


 and 

), effectively locking the molecule into a conformation that mimics a peptide beta-turn.

Simultaneously, the C3-benzyl group acts as a direct spatial mimic of a phenylalanine side chain. This allows the scaffold to project a hydrophobic aromatic ring into deep binding pockets, facilitating critical


 stacking and Van der Waals interactions with target proteins [1].

PharmacophoreMapping cluster_peptide Native Peptide Motif cluster_mimetic 3-Benzylpiperazin-2-one HCl P1 Phenylalanine Residue S1 Benzyl Group P1->S1 Isostere P2 Beta-Turn Geometry S2 Piperazin-2-one Ring P2->S2 Conformational Lock T Target Protein Interface (e.g., 3CLPro / PPI) S1->T Hydrophobic / pi-pi S2->T H-Bonding Network

Fig 1. Pharmacophore mapping of 3-benzylpiperazin-2-one to native peptide beta-turn motifs.

Salt Form Rationale & Solid-State Characterization

The selection of the hydrochloride (HCl) salt over the free base is a deliberate physicochemical strategy. The secondary amine in the piperazine ring (pKa ~8.5-9.0) is readily protonated by HCl.

Causality for Salt Selection: The free base of 3-benzylpiperazin-2-one can exhibit poor aqueous solubility and a tendency to form amorphous, difficult-to-handle gums. The HCl salt drives the formation of a highly ordered crystalline lattice. This crystallinity improves shelf-life by minimizing moisture uptake (hygroscopicity) and prevents base-catalyzed racemization at the labile C3 chiral center during long-term storage.

AnalyticalWorkflow A 3-Benzylpiperazin-2-one HCl (API Scaffold) B Thermal Analysis (DSC / TGA) A->B C Crystallography (XRPD) A->C D Spectroscopy & Purity (NMR / Chiral HPLC) A->D E Determine Melting Point & Solvate Status B->E F Confirm Polymorph & Crystallinity C->F G Validate Enantiomeric Excess & H-Bonding D->G H Validated Physicochemical Profile E->H F->H G->H

Fig 2. Standardized analytical workflow for characterizing the piperazin-2-one HCl salt.

Experimental Protocols for Characterization

To ensure the integrity of the 3-benzylpiperazin-2-one HCl scaffold before its integration into complex syntheses, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems.

Protocol A: Determination of Enantiomeric Excess (ee) via Chiral HPLC

Causality: Because enantiomers exhibit profoundly different biological and pharmacological profiles, verifying the optical purity of the (S)-enantiomer is critical to prevent off-target effects.

  • Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of Methanol/Water (50:50 v/v). Neutralize with a micro-drop of diethylamine to liberate the free base, ensuring proper interaction with the chiral stationary phase.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). The diethylamine suppresses peak tailing caused by secondary amine interactions with residual column silanols.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • System Suitability (Self-Validation): Inject a racemic standard of 3-benzylpiperazin-2-one. The protocol is only valid if the resolution (Rs) between the (R) and (S) peaks is

    
     1.5 (baseline separation).
    
  • Execution: Inject the sample and calculate the enantiomeric excess based on peak area integration.

Protocol B: Conformational Analysis via NMR DMSO-d6 Titration

Causality: To confirm that the scaffold acts as a rigid beta-turn mimetic, one must determine if the amide proton is involved in intramolecular hydrogen bonding or if it is solvent-exposed [1].

  • Baseline Acquisition: Prepare a 4 mM solution of the compound in CDCl3. Acquire a standard 1H-NMR spectrum (400 MHz or higher) at 298 K. Identify the amide NH resonance (typically between 6.50 and 6.80 ppm).

  • Titration Sequence: Sequentially add 5 µL aliquots of DMSO-d6 to the NMR tube.

  • Data Collection: Re-acquire the 1H-NMR spectrum after each addition, tracking the chemical shift (

    
    ) of the amide proton.
    
  • Mechanistic Interpretation (Self-Validation): Plot the change in chemical shift (

    
    ) against the volume of DMSO-d6 added. A significant downfield shift indicates that the amide proton is solvent-exposed and interacting with the highly polar DMSO. For (S)-3-benzylpiperazin-2-one, literature confirms a strong downfield shift, proving the proton is exposed and available for intermolecular target binding rather than trapped in an internal hydrogen bond [1].
    
Protocol C: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Causality: To confirm the crystalline nature of the HCl salt and detect any polymorphic transitions or desolvation events that could impact solubility and downstream formulation.

  • Sample Preparation: Weigh 2.0–3.0 mg of the HCl salt into an aluminum pan and crimp with a pinhole lid to allow volatile release.

  • Thermal Conditions: Heat from 25 °C to 300 °C at a rate of 10 °C/min under a constant nitrogen purge (50 mL/min).

  • System Suitability (Self-Validation): Calibrate the instrument using an Indium standard (Tm = 156.6 °C). The protocol is valid only if the standard's melting onset is within ±0.2 °C.

  • Execution: Record the thermogram. A sharp, single endothermic peak indicates a pure, highly crystalline polymorph, whereas broad peaks suggest amorphous content or residual solvents.

References

  • Title: Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Foundational

Comprehensive Solubility Profiling of 3-Benzylpiperazin-2-one Hydrochloride: Aqueous vs. Organic Systems

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary In modern drug discovery, piperazine d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

In modern drug discovery, piperazine derivatives serve as privileged scaffolds. Specifically, 3-Benzylpiperazin-2-one hydrochloride (CAS: 1214697-44-5) has emerged as a critical building block in the synthesis of peptidomimetic small-molecule inhibitors, including highly targeted agents like SARS-CoV-2 3CLPro inhibitors[1].

However, transitioning a compound from a synthetic intermediate to a viable pharmaceutical formulation requires a rigorous understanding of its physicochemical properties. As a Senior Application Scientist, I frequently observe that empirical solubility failures stem from a fundamental misunderstanding of salt-form thermodynamics. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for profiling the solubility of 3-Benzylpiperazin-2-one hydrochloride across aqueous and organic media.

Physicochemical Causality: Why the Hydrochloride Salt?

The free base of 3-benzylpiperazin-2-one possesses a highly lipophilic benzyl group attached to a piperazin-2-one ring. Consequently, the free base is sparingly soluble in water but readily soluble in non-polar organic solvents[2].

To optimize the molecule for physiological environments and synthetic handling, it is formulated as a hydrochloride salt (Molecular Formula: C11H14N2O·HCl, MW: 226.7 g/mol )[3]. The protonation of the secondary amine in the piperazine ring fundamentally alters the thermodynamic landscape of dissolution:

  • Lattice Energy: The ionic bonds between the piperazinium cation and the chloride anion create a rigid, high-energy crystal lattice.

  • Solvation Energy: To dissolve, the solvent must possess a sufficiently high dielectric constant (

    
    ) to overcome this lattice energy via ion-dipole interactions[4].
    

In aqueous systems (


), the highly exothermic hydration energy compensates for the endothermic lattice breaking. Conversely, in non-polar organic solvents like hexane (

), the lack of polar bonds results in an inability to solvate the ions, rendering the salt practically insoluble[5].

Thermodynamic Mechanisms of Solvation

The dissolution of 3-Benzylpiperazin-2-one hydrochloride is governed by the Born solvation model. The following diagram illustrates the thermodynamic cycle dictating its solubility profile.

G Solid 3-Benzylpiperazin-2-one HCl (Solid Crystal) Gas Gaseous Ions (Cation+ & Cl-) Solid->Gas Lattice Energy (Endothermic) Aqueous Aqueous Solvated Ions (High Dielectric) Solid->Aqueous Aqueous Dissolution (ΔG < 0) Organic Organic Solvated Ions (Low Dielectric) Solid->Organic Organic Dissolution (ΔG > 0) Gas->Aqueous Hydration Energy (Highly Exothermic) Gas->Organic Solvation Energy (Moderately Exothermic)

Thermodynamic cycle of 3-Benzylpiperazin-2-one HCl dissolution in aqueous vs organic media.

Comparative Solubility Profile

Based on the dielectric constants of the solvents and the specific ion-specific effects of piperazine salts, the solubility profile of 3-Benzylpiperazin-2-one hydrochloride exhibits strict polarity dependence. It is important to note that dissolved salts increase the polarity of the aqueous phase, which can further drive the phase separation of any residual organic solvents (a phenomenon known as "salting out")[6].

Table 1: Quantitative Solubility Profiling (25°C)

Note: Values are representative benchmarks for formulation guidance derived from structurally analogous piperazine hydrochloride salts.

Solvent CategorySpecific SolventDielectric Constant (

)
Estimated Solubility (mg/mL)Mechanistic Rationale
Aqueous Purified Water (pH 6.5)80.1> 50.0Optimal ion-dipole hydration of

and piperazinium cation.
Aqueous (Acidic) 0.1 N HCl (pH 1.2)~80.015.0 - 25.0Solubility decreases due to the Common Ion Effect from excess

[7].
Polar Protic Methanol32.710.0 - 20.0Moderate solvation; H-bonding with the amide carbonyl[4].
Polar Aprotic DMSO46.7> 30.0Strong dipole-dipole interactions; excellent for stock solutions.
Non-Polar Hexane / Toluene< 2.5< 0.1Insufficient solvation energy to overcome ionic lattice energy[5].

Standardized Experimental Methodology

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your internal data, solubility must be measured using a self-validating system. The Shake-Flask Method coupled with HPLC-UV remains the gold standard for determining thermodynamic equilibrium solubility.

Protocol: Shake-Flask Equilibrium Method
  • Sample Preparation: Weigh approximately 100 mg of 3-Benzylpiperazin-2-one hydrochloride into a 5 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, Methanol, or DMSO). Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration: Seal the vial and place it in a thermostatic orbital shaker set to 25.0 ± 0.1 °C. Agitate at 200 RPM for exactly 48 hours. Causality note: 48 hours is required to ensure the transition from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter (discarding the first 0.2 mL to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately with the HPLC mobile phase to fall within the linear range of the calibration curve. Analyze via HPLC-UV (Detection typically at 210-254 nm due to the benzyl chromophore).

Workflow Prep 1. Sample Prep Excess API Equilibrate 2. Equilibration 25°C for 48h Prep->Equilibrate PhaseSep 3. Phase Separation Filter (0.22 µm) Equilibrate->PhaseSep Analysis 4. HPLC Analysis Quantification PhaseSep->Analysis

Standardized shake-flask methodology for determining equilibrium solubility.

Formulation Implications & Best Practices

Understanding this solubility profile is critical for downstream applications:

  • Gastric Dissolution: While the salt is highly water-soluble, formulators must account for the common ion effect[7]. In the highly acidic environment of the stomach (rich in HCl), the excess chloride ions will push the equilibrium toward precipitation, temporarily reducing the solubility of 3-Benzylpiperazin-2-one hydrochloride.

  • Crystallization & Purification: The stark contrast between aqueous and non-polar solubility makes anti-solvent crystallization highly effective. Dissolving the API in a minimal amount of methanol and slowly adding a non-polar anti-solvent (like hexane or diethyl ether) will force high-purity precipitation[5].

  • Assay Development: For in vitro biological assays (like 3CLPro inhibition screens), DMSO is the optimal solvent for creating highly concentrated master stocks, as it prevents premature precipitation before dilution into aqueous assay buffers[1].

References

  • Peptidomimetic small-molecule inhibitors of 3CLPro activity and Spike-ACE2 interaction Source: ChemRxiv / NIH URL:[Link]

  • 3-Benzylpiperazin-2-one hydrochloride - Chemical Properties Source: Molaid / PubChemLite URL:[Link]

  • Alkaloids, An Overview (Salt vs Free Base Solubility) Source: GCW Gandhinagar URL:[Link]

  • Does salt affect the solubility of organic solvents in water? Source: Quora URL:[Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts Source: PubMed (NIH) URL:[Link]

  • Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects Source: Figshare / American Chemical Society URL:[Link]

  • Solubility of Organic Compounds (Dielectric and Polarity Principles) Source: Chemistry Steps URL:[Link]

Sources

Exploratory

The 3-Benzylpiperazin-2-one Scaffold: Advanced Pharmacophore Modeling and Fragment-Based Drug Discovery

Executive Summary In the pursuit of novel therapeutics, overcoming the poor pharmacokinetic properties and high conformational entropy of linear peptides remains a formidable challenge. The 3-benzylpiperazin-2-one scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, overcoming the poor pharmacokinetic properties and high conformational entropy of linear peptides remains a formidable challenge. The 3-benzylpiperazin-2-one scaffold has emerged as a privileged, conformationally constrained peptidomimetic fragment. By effectively locking the dihedral angles (


 and 

) of a dipeptide isostere (typically Phenylalanine-Glycine), this heterocycle drastically reduces the entropic penalty of target binding while providing robust resistance to proteolytic degradation[1].

This whitepaper provides an in-depth technical blueprint for utilizing 3-benzylpiperazin-2-one and related piperazin-2-one fragments in Pharmacophore Modeling and Fragment-Based Drug Discovery (FBDD). Designed for medicinal chemists and structural biologists, this guide details the thermodynamic causality behind the scaffold's efficacy, validated experimental workflows, and recent applications in targeting viral proteases, epigenetic readers, and complex Protein-Protein Interactions (PPIs).

Structural Rationale and Thermodynamic Causality

The transition from a flexible peptide to a rigid small molecule is governed by thermodynamics. When a linear peptide binds its target, it must freeze into a single bioactive conformation. This loss of rotational freedom results in a massive entropic penalty (


), which offsets the enthalpic gains (

) of binding, leading to suboptimal free energy (

).

The 3-benzylpiperazin-2-one core solves this by pre-organizing the molecular geometry:

  • Conformational Restriction: The six-membered lactam ring forces the amide bond into a cis or trans equivalent geometry depending on substitution, effectively mimicking an inverse

    
    -turn or the pitch of an 
    
    
    
    -helix[2].
  • Stereochemical Vectoring: The (S)-enantiomer precisely projects the benzyl group into three-dimensional space to mimic the L-phenylalanine side chain, serving as a critical hydrophobic anchor[1].

  • Hydrogen Bonding Network: The lactam carbonyl serves as a potent hydrogen-bond acceptor, while the secondary amine at the 4-position acts as a versatile vector for fragment growing or as a hydrogen-bond donor/salt-bridge former[2].

G Scaffold 3-Benzylpiperazin-2-one Core Scaffold Aromatic Benzyl Group (Hydrophobic/Aromatic Anchor) Scaffold->Aromatic π-π / CH-π interactions Lactam Lactam Motif (H-Bond Acceptor/Donor) Scaffold->Lactam Dipole interactions Amine Secondary Amine (H-Bond Donor/Salt Bridge) Scaffold->Amine Solvent/Target H-bonding Chirality C3 Stereocenter (Vector Trajectory Control) Scaffold->Chirality Conformational lock

Fig 1: Pharmacophore feature mapping of the 3-benzylpiperazin-2-one scaffold.

Target Applications: From Epigenetics to Viral PPIs

Disrupting the SARS-CoV-2 Spike–ACE2 Interaction

Protein-protein interactions are notoriously difficult to drug due to their large, flat, and featureless interfaces. However, the interaction between the SARS-CoV-2 Spike protein and the human ACE2 receptor is heavily dependent on the


1-helix of ACE2, specifically the EDLFYQ epitope[1].

Recent drug discovery campaigns have successfully utilized the (S)-3-benzylpiperazin-2-one skeleton to mimic the Gly-Phe sequence of this epitope. By inserting this constrained dipeptide isostere into the pharmacophore model, researchers developed a multitarget therapeutic capable of inhibiting the Spike-ACE2 interaction in the micromolar range, while simultaneously exhibiting inhibitory activity against the viral 3CLPro main protease[1].

Pathway Spike SARS-CoV-2 Spike (RBD) ACE2 Host ACE2 Receptor (α1 Helix) Spike->ACE2 Binds Infection Viral Entry & Infection ACE2->Infection Mediates Peptidomimetic (S)-3-Benzylpiperazin-2-one Peptidomimetic Blockade Steric & Electronic Blockade Peptidomimetic->Blockade Forms Blockade->Spike Competes with ACE2

Fig 2: Mechanism of Spike-ACE2 disruption by piperazin-2-one peptidomimetics.

Fragment-Based Targeting of Bromodomains

In FBDD, low molecular weight compounds (<300 Da) are screened to identify high-quality binding interactions. The piperazin-2-one core is an ideal fragment due to its high ligand efficiency (LE). For example, X-ray crystallography has resolved the structure of the human BRD1A bromodomain in complex with a 4-acetyl-piperazin-2-one fragment (PDB: 5AME)[3]. The rigid piperazinone ring directs the acetyl group to form a critical hydrogen bond with the conserved asparagine in the bromodomain binding pocket, providing a highly validated vector for subsequent fragment growing into the ZA loop channel[3].

Quantitative Data Summary

The versatility of the piperazin-2-one core is demonstrated by its application across diverse biological targets. Table 1 summarizes key quantitative data from recent literature.

Compound / ScaffoldTargetAffinity / ActivityKey Pharmacophore FeatureReference
(S)-3-Benzylpiperazin-2-one derivative SARS-CoV-2 Spike-ACE2 PPIIC

~

M range
Mimics Phe-Gly inverse

-turn
[1]
4-Acetyl-piperazin-2-one BRD1A BromodomainCrystallographic Hit (1.58 Å)Lactam H-bond acceptor[3]
1-(3-Chlorophenyl)piperazin-2-one Farnesyltransferase (FTase)Cytotoxicity (HT-29)Bioisostere of imidazole ring[4]

-Tertiary piperazin-2-ones
General Kinases (Imatinib analogs)Antiproliferative activityC3 Stereocenter vectoring[2]

Experimental Methodology: A Self-Validating FBDD Protocol

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for utilizing 3-benzylpiperazin-2-one in FBDD. This system embeds internal controls to rule out false positives (e.g., PAINS) and confirms stereospecific target engagement.

Phase 1: Enantioselective Synthesis and Preparation

Causality: Racemic mixtures confound biophysical screening by halving the effective concentration of the active enantiomer and potentially introducing off-target binding.

  • Synthesis: Synthesize the (S)-3-benzylpiperazin-2-one core via reductive amination of L-phenylalanine methyl ester with dimethoxyacetaldehyde, followed by cyclization[5]. Alternatively, utilize asymmetric Pd-catalyzed decarboxylative allylic alkylation for highly substituted variants[2].

  • Chiral Resolution: Verify enantiomeric excess (ee > 98%) using chiral Supercritical Fluid Chromatography (SFC).

  • Control Generation: Synthesize the (R)-enantiomer to serve as a negative control for biophysical assays.

Phase 2: Primary Biophysical Screening (Surface Plasmon Resonance)

Causality: Fragments bind with low affinity (mM to high


M). SPR is highly sensitive to low-molecular-weight analytes and provides real-time kinetic data (

/

).
  • Immobilization: Immobilize the target protein (e.g., SARS-CoV-2 3CLPro or BRD1A) onto a CM5 sensor chip via standard amine coupling.

  • Screening: Inject the (S)-3-benzylpiperazin-2-one fragment library at concentrations ranging from 10

    
    M to 2 mM.
    
  • Self-Validation Step: Inject the (R)-enantiomer library. A lack of binding confirms that the (S)-enantiomer's interaction is stereospecific and not the result of non-specific aggregation or surface fouling.

Phase 3: Structural Validation via X-Ray Crystallography

Causality: Computational docking of fragments is prone to errors due to the high degrees of freedom in solvent networks. Empirical 3D coordinates are mandatory for rational fragment growing.

  • Co-crystallization: Soak apo-protein crystals with 5-10 mM of the validated fragment for 24-48 hours.

  • Data Collection: Collect diffraction data (aiming for < 2.0 Å resolution, similar to the 1.58 Å achieved for PDB: 5AME[3]).

  • Pharmacophore Mapping: Map the electron density to identify the exact hydrogen-bonding network (e.g., the lactam carbonyl interaction) and the trajectory of the N4-amine vector.

Phase 4: Iterative Fragment Growing

Causality: Growing the fragment along the established N4 vector ensures that the primary binding energy of the piperazin-2-one core is maintained while capturing additional enthalpic interactions in adjacent sub-pockets.

  • In Silico Design: Use the crystal structure to design N4-alkylated or acylated derivatives that project into adjacent hydrophobic or polar pockets.

  • Synthesis & Re-testing: Synthesize the elaborated compounds and re-evaluate via SPR and functional assays (e.g., FRET-based protease cleavage assays).

Workflow FragLib Fragment Library (Piperazin-2-ones) Screen Primary Screening (SPR / Ligand-Observed NMR) FragLib->Screen Hit ID Struct Structural Biology (X-ray Co-crystallization) Screen->Struct Validation Model Pharmacophore Modeling (3D Vector Mapping) Struct->Model 3D Binding Mode Opt Lead Optimization (Fragment Growing/Linking) Model->Opt Rational Design Opt->Struct Iterative Cycle

Fig 3: Self-validating Fragment-Based Drug Discovery (FBDD) workflow.

Conclusion

The 3-benzylpiperazin-2-one fragment is far more than a simple heterocyclic building block; it is a sophisticated, pre-organized pharmacophore capable of bridging the gap between peptide biology and small-molecule drug discovery. By understanding the thermodynamic causality of its rigidity and leveraging rigorous, self-validating biophysical and structural workflows, drug development professionals can systematically convert this fragment into highly potent, selective leads against some of the most challenging targets in modern medicine.

References

  • RCSB Protein Data Bank. 5AME: Crystal structure of the bromodomain of human surface epitope engineered BRD1A in complex with 3D Consortium fragment 4-acetyl-piperazin-2-one. Retrieved from:[Link]

  • The Journal of Organic Chemistry (ACS) / PMC. Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections. Retrieved from:[Link]

  • Angewandte Chemie / PMC. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Retrieved from:[Link]

  • European Journal of Medicinal Chemistry / PMC. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Leveraging 3-Benzylpiperazin-2-one HCl as a Versatile Intermediate for Kinase Inhibitor Synthesis

Abstract The piperazine and piperazinone scaffolds are recognized as "privileged structures" in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology. Their unique c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine and piperazinone scaffolds are recognized as "privileged structures" in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology. Their unique conformational properties and ability to engage in key hydrogen-bonding interactions make them ideal for the design of potent and selective kinase inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-Benzylpiperazin-2-one HCl , a versatile synthetic intermediate, in the construction of novel kinase inhibitors. We will explore the causality behind synthetic choices, provide validated, step-by-step protocols for key transformations, and present a case study illustrating its application in the synthesis of a key fragment for a Pictilisib (GDC-0941) analog, a potent Phosphoinositide 3-kinase (PI3K) inhibitor.[1][2]

Introduction: The Strategic Importance of the Piperazinone Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Small molecule kinase inhibitors have revolutionized cancer therapy, with many successful drugs targeting the ATP-binding site of these enzymes. The design of these inhibitors often relies on rigid heterocyclic scaffolds that can correctly orient functional groups to maximize binding affinity and selectivity.

The piperazinone core is particularly advantageous for several reasons:

  • Structural Rigidity: The cyclic amide (lactam) structure provides a conformationally constrained backbone, reducing the entropic penalty upon binding to the target kinase.

  • Hydrogen Bonding: The amide carbonyl and the N-H protons can act as hydrogen bond acceptors and donors, respectively, often forming critical interactions with the "hinge region" of the kinase ATP-binding pocket.

  • Vectors for Substitution: The nitrogen atoms of the piperazinone ring provide chemically accessible handles (N1 and N4 positions) for introducing substituents that can target different regions of the ATP pocket, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5]

3-Benzylpiperazin-2-one HCl serves as an excellent starting point for building diverse kinase inhibitor libraries. The benzyl group can act as a protecting group or as a structural element itself, and its presence at the C3 position introduces a key stereocenter that can be crucial for chiral recognition by the target protein.

Physicochemical Properties & Safe Handling of 3-Benzylpiperazin-2-one HCl

While a specific CAS number for the hydrochloride salt is not consistently reported in public databases, the free base (3-Benzylpiperazin-2-one) is well-documented.[6] The properties of the HCl salt can be inferred from closely related structures and general chemical principles.

Table 1: Physicochemical Data of 3-Benzylpiperazin-2-one and Related Analogs

PropertyValue (3-Benzylpiperazin-2-one)Reference / Note
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol (Free Base)[6]
Molecular Weight (HCl) 226.70 g/mol (Calculated)
Appearance Typically an off-white to pale yellow or pinkish solid.Inferred from analogs[7]
Melting Point Not definitively published for HCl salt. Analogs suggest >100 °C.e.g., 3-Benzylpiperidine HCl: 108-116 °C
Solubility Expected to be soluble in water, methanol, and DMSO.HCl salt form enhances aqueous solubility.
Storage Store in a cool, dry place, under an inert atmosphere.Standard for amine hydrochlorides.
Safety & Handling Precautions:

As with related piperazine derivatives, 3-Benzylpiperazin-2-one HCl should be handled with appropriate care.

  • Hazard Statements: Assumed to cause skin and serious eye irritation. May be harmful if swallowed and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek medical attention.

Core Synthetic Strategy: N-Arylation via Buchwald-Hartwig Amination

The most critical transformation for incorporating the 3-benzylpiperazin-2-one scaffold into a kinase inhibitor is the formation of a C-N bond between the piperazinone nitrogen and an aromatic or heteroaromatic ring system. The Buchwald-Hartwig amination is the premier method for this transformation due to its exceptional functional group tolerance and broad substrate scope.[9]

Causality Behind Experimental Choices:

The success of a Buchwald-Hartwig coupling hinges on the synergistic interplay of several components:

  • Palladium Catalyst: A source of Palladium(0) is required to initiate the catalytic cycle. Pre-catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate, which is reduced in situ) are commonly used.

  • Phosphine Ligand: This is arguably the most critical component. The ligand stabilizes the palladium center, promotes oxidative addition and reductive elimination, and influences the reaction's scope. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often essential for coupling sterically hindered substrates or less reactive aryl chlorides. For lactam substrates, ligands like Xantphos or BINAP are also highly effective.

  • Base: A non-nucleophilic base is required to deprotonate the amine (or, in this case, the amide N-H after initial coordination) to generate the active nucleophile. Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) or carbonates like cesium carbonate (Cs₂CO₃) are standard choices. The choice of base can be critical, especially when base-sensitive functional groups are present elsewhere in the molecule.

  • Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and maintain a high enough boiling point (typically 80-110 °C) are necessary. Toluene, dioxane, and THF are the most common solvents.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Ar-X OA Oxidative Addition PdII_Amine [Ar-Pd(II)-NHR'R''](L)⁺ PdII_Aryl->PdII_Amine + HNR'R'' LD Ligand Dissociation/ Amine Binding PdII_Amide Ar-Pd(II)-NR'R''(L) PdII_Amine->PdII_Amide - HB⁺X⁻ Deprotonation Deprotonation (Base) PdII_Amide->Pd0 Ar-NR'R'' Product Product (Ar-NR'R'') RE Reductive Elimination ArX Aryl Halide (Ar-X) Amine Amine (HNR'R'') Base Base

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Case Study: Synthesis of a Pictilisib (GDC-0941) Analog Intermediate

Pictilisib (GDC-0941) is a potent, orally bioavailable inhibitor of Class I PI3 kinases.[1][2] Its structure features a core thieno[3,2-d]pyrimidine scaffold connected to a substituted piperazine moiety. We will detail a representative synthesis of a key intermediate, (S)-4-(3-benzyl-2-oxopiperazin-1-yl)-2-(1H-indazol-4-yl)-6-morpholinothieno[3,2-d]pyrimidine , demonstrating the practical application of 3-Benzylpiperazin-2-one HCl.

Figure 2: General experimental workflow for Buchwald-Hartwig coupling.

Protocol: N-Arylation of 3-Benzylpiperazin-2-one HCl

This protocol describes the coupling of 3-Benzylpiperazin-2-one with a representative aryl halide, 2-chloro-6-morpholino-4-(thieno[3,2-d]pyrimidin-2-yl)-1H-indazole .

Materials:

  • 3-Benzylpiperazin-2-one HCl (1.2 eq)

  • Aryl Halide (e.g., 2-chloro-thieno[3,2-d]pyrimidine derivative) (1.0 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), 3-Benzylpiperazin-2-one HCl (1.2 eq), and sodium tert-butoxide (2.5 eq).

    • Rationale: Using a slight excess of the piperazinone ensures complete consumption of the more complex and often more valuable aryl halide. An extra equivalent of base is needed to neutralize the HCl salt of the starting material.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq). Add this catalyst/ligand mixture to the Schlenk flask under a positive flow of argon.

    • Rationale: Xantphos is an excellent ligand for coupling with electron-rich heterocyclic amines and amides, providing a good balance of activity and stability. Pre-mixing the catalyst and ligand is common practice.

  • Solvent Addition & Degassing: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide. Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Thorough degassing is critical for reaction success and reproducibility.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under argon) and analyzing via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-18 hours).

    • Self-Validation: This step is crucial. The disappearance of the limiting reagent (aryl halide) and the appearance of a new, higher molecular weight product peak in the LC-MS confirms the reaction is proceeding as expected.

  • Workup: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to isolate the pure N-arylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanism & Role in Kinase Inhibition

The newly synthesized N-aryl piperazinone is a key fragment for building a complete kinase inhibitor. The subsequent steps would typically involve:

  • Debenzylation: Removal of the benzyl group at the C3 position, often via catalytic hydrogenation (e.g., H₂, Pd/C), to unmask a secondary amine.

  • Further Functionalization: The newly exposed N-H can be acylated, alkylated, or coupled with another fragment to complete the synthesis of the final inhibitor.

Figure 3: Conceptual diagram of a piperazinone-based inhibitor in a kinase active site.

As illustrated conceptually in Figure 3, the N-arylated piperazinone scaffold positions key functional groups within the kinase active site. The piperazinone amide typically forms hydrogen bonds with the hinge region, the aryl group introduced via the Buchwald-Hartwig reaction occupies a hydrophobic pocket, and further substituents can be tailored to interact with other specific regions to enhance potency and selectivity.

Conclusion

3-Benzylpiperazin-2-one HCl is a high-value, versatile intermediate for the synthesis of complex kinase inhibitors. Its strategic deployment, primarily through robust and reliable methods like the Buchwald-Hartwig amination, allows for the efficient construction of diverse molecular scaffolds. By understanding the rationale behind the choice of reagents and reaction conditions, drug discovery scientists can rapidly generate novel compound libraries, accelerating the development of next-generation targeted therapies for cancer and other diseases.

References

  • Han, Y., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Molecules, 24(21), 3986. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Hughes, D. L. (2011). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Organic Process Research & Development. Available at: [Link]

  • Nasser, S., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Siddesh, M.B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • PubChemLite. 3-benzylpiperazin-2-one hydrochloride (C11H14N2O). Available at: [Link]

  • Walline, E. K., et al. (2012). GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo. Clinical Cancer Research. Available at: [Link]

  • The Institute of Cancer Research. Discovering and developing a leading PI3K inhibitor. Available at: [Link]

  • Chongqing Yingsikai Pharmaceutical Co., Ltd. N-Benzyl-3-piperidone hydrochloride. Available at: [Link]

  • Desai, S., et al. (2020). ''DESIGN, SYNTHESIS AND CHARACTERIZATION OF SOME NEW 2-AMINO PYRIMIDINE DERIVATIVES''. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (a) Synthesis of reference standard methyl-pictilisib. (b) Diagram of [¹¹C]. Available at: [Link]

  • PubChem. 1-Benzylpiperidin-3-one hydrochloride hydrate. Available at: [Link]

  • Google Patents. WO201206174A1 - Pyrido-pyrimidin-4-one compounds as pi3k inhibitors.
  • Google Patents. US8242104B2 - Benzoxazepin PI3K inhibitor compounds and methods of use.
  • ResearchGate. Scheme 2. Synthesis of (S)-3-Benzylpiperazin-2-one Skeleton 9 a. Available at: [Link]

  • SWGDRUG.org. BENZYLPIPERAZINE. Available at: [Link]

  • ESSLAB. N-Benzylpiperazine. Available at: [Link]

  • Google Patents. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.
  • Google Patents. CN102952083A - Preparation method of 2-amino pyrimidine.

Sources

Application

Application Note: Strategic Amide Coupling of 3-Benzylpiperazin-2-one

Part 1: Introduction & Structural Analysis[1] Abstract The 3-benzylpiperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a constrained peptidomimetic that mimics the -turn of proteins. I...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Structural Analysis[1]

Abstract

The 3-benzylpiperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a constrained peptidomimetic that mimics the


-turn of proteins. It is widely used in the development of Factor Xa inhibitors, GPCR ligands, and kinase inhibitors. However, the acylation of this scaffold presents a unique challenge: the C3-benzyl substituent creates a sterically congested environment immediately adjacent to the nucleophilic 

center. This guide details optimized protocols for coupling 3-benzylpiperazin-2-one with carboxylic acids, balancing yield against the high risk of epimerization at the C3 chiral center.
Chemical Environment & Reactivity

To design a successful experiment, one must understand the electronic and steric landscape of the molecule:

  • Nucleophilicity (

    
     vs. 
    
    
    
    ):
    The piperazin-2-one ring contains two nitrogen atoms.
    
    
    is part of a lactam (amide) functionality with a
    
    
    of ~15-17, rendering it non-nucleophilic under standard coupling conditions.
    
    
    is a secondary amine (
    
    
    ~8-9) and is the exclusive site of acylation.
  • Steric Hindrance (The C3 Effect): In 3-benzylpiperazin-2-one, the benzyl group is located at the C3 position, directly adjacent to the

    
     amine. This proximity imposes significant steric drag on incoming electrophiles. Standard "fast" coupling protocols often stall, leading to incomplete conversion or requiring forcing conditions that trigger racemization.
    
  • Chirality & Epimerization: The C3 proton is alpha to the lactam carbonyl. While less acidic than an ester

    
    -proton, it is susceptible to deprotonation by strong bases (e.g., DBU, excess TEA) or high temperatures, leading to racemization of the (S)- or (R)-enantiomer.
    

Part 2: Experimental Protocols

Method A: The "Discovery" Protocol (HATU)

Best For: Small-scale synthesis (<100 mg), sterically hindered acids, and high-throughput screening. Mechanism: HATU generates a highly reactive O-azabenzotriazole ester. The 7-aza nitrogen creates a "neighboring group effect" that accelerates the amine attack, overcoming the steric bulk of the C3-benzyl group.

Materials
  • Amine: 3-Benzylpiperazin-2-one (1.0 equiv)

  • Acid: Carboxylic acid (

    
    ) (1.1 – 1.2 equiv)
    
  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure
  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF. Add HATU (1.2 equiv) followed by DIPEA (1.0 equiv only at this stage). Stir at Room Temperature (RT) for 5–10 minutes.

    • Why? Pre-activation ensures the active ester is formed before the hindered amine is introduced, reducing the chance of amine-promoted side reactions.

  • Coupling: Add the 3-Benzylpiperazin-2-one (1.0 equiv) to the mixture. Add the remaining DIPEA (2.0 equiv).

  • Reaction: Purge with

    
    , cap, and stir at RT for 2–4 hours.
    
    • Checkpoint: Monitor by LCMS.[1][2][3] If >20% starting material remains after 4 hours, do not heat. Instead, add 0.5 equiv of HOAt to catalyze the reaction further.

  • Workup: Dilute with EtOAc (10x reaction volume). Wash sequentially with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
Method B: The "Process" Protocol (T3P)

Best For: Scale-up (>1g), chiral preservation, and easy purification. Mechanism: Propylphosphonic Anhydride (T3P) acts as a water scavenger and coupling agent.[4] It produces water-soluble byproducts, eliminating the need for chromatography in many cases. It is notoriously mild, showing the lowest rate of epimerization among standard reagents.

Materials
  • Amine: 3-Benzylpiperazin-2-one (1.0 equiv)

  • Acid: Carboxylic acid (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 4.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M)

Step-by-Step Procedure
  • Charge: To a reactor/flask, add 3-Benzylpiperazin-2-one (1.0 equiv), Carboxylic Acid (1.1 equiv), and Pyridine (3.5 equiv) in EtOAc .

    • Note: Unlike HATU, T3P does not require pre-activation.

  • Addition: Cool the mixture to 0°C. Add T3P solution dropwise over 10 minutes.

    • Why? The reaction is exothermic. Controlling the exotherm is critical to preventing C3-epimerization.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Note: T3P kinetics are slower than HATU, requiring longer reaction times, but the purity profile is superior.

  • Workup (Self-Validating): Add water (equal volume). Stir vigorously for 15 minutes. Separate phases. Wash organic layer with 0.5 M HCl (to remove excess pyridine/amine), then saturated

    
    , then brine.
    
    • Result: The T3P byproducts are washed away in the aqueous phase.

Part 3: Visualization & Decision Logic

Workflow Diagram 1: Chemical Pathway

The following diagram illustrates the mechanistic flow and critical decision points for the coupling reaction.

CouplingWorkflow Start Start: 3-Benzylpiperazin-2-one + Carboxylic Acid Choice Select Reagent Start->Choice HATU_Path Method A: HATU (High Reactivity) Choice->HATU_Path Difficult/Steric Acid T3P_Path Method B: T3P (Low Epimerization) Choice->T3P_Path Chiral/Scale-up Activation Active Ester Formation HATU_Path->Activation Pre-activation Coupling Nucleophilic Attack (N4 Amine) T3P_Path->Coupling In-situ Activation Activation->Coupling Workup_HATU Workup: Extract & Column Chromatography Coupling->Workup_HATU If HATU used Workup_T3P Workup: Aqueous Wash Only (Green Chem) Coupling->Workup_T3P If T3P used Product Final Product: N-Acyl-3-benzylpiperazin-2-one Workup_HATU->Product Workup_T3P->Product

Caption: Figure 1. Strategic workflow for N-acylation of 3-benzylpiperazin-2-one, highlighting reagent selection based on substrate difficulty and scale.

Comparative Data Analysis

The choice of reagent significantly impacts the outcome when working with the hindered C3-benzyl scaffold.

FeatureHATU (Method A) T3P (Method B) EDC/HOBt (Legacy)
Reactivity Very High (Good for hindered acids)Moderate (Slower kinetics)Low (Often fails with C3-benzyl)
Epimerization Risk Moderate (Base dependent)Very Low (Acidic/Neutral conditions)Moderate
Purification Requires Chromatography (remove urea/HOBt)Extraction Only (Water soluble byproducts)Requires Chromatography
Atom Economy Poor (High MW byproducts)Excellent Moderate
Cost HighModerate/Low (Bulk)Low
Workflow Diagram 2: Troubleshooting Matrix

Use this logic tree when standard protocols fail.

Troubleshooting Issue Problem Detected Type1 Low Conversion (<50%) Issue->Type1 Type2 Epimerization (ee% drops) Issue->Type2 Sol1 Steric Clash at N4: Switch to Acid Chloride or Mixed Anhydride Type1->Sol1 Sol2 Base Induced: Switch to T3P/Pyridine Reduce Temp to 0°C Type2->Sol2

Caption: Figure 2. Decision matrix for troubleshooting common coupling failures associated with the sterically hindered 3-benzylpiperazin-2-one scaffold.

Part 4: References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Common Organic Chemistry. (2023). Amide Coupling Protocols: T3P and HATU Methodologies. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. [Link]

  • Pittelkow, T., & Christensen, J. B. (2024).[6] A Simple Synthesis of N-Alkylpiperazines and Acylation Strategies. ResearchGate. [Link]

Sources

Method

Reductive amination techniques involving 3-Benzylpiperazin-2-one

Application Note: Reductive Amination Protocols for 3-Benzylpiperazin-2-one Scaffolds Part 1: Strategic Overview & Chemical Context The 3-benzylpiperazin-2-one scaffold is a privileged structure in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Protocols for 3-Benzylpiperazin-2-one Scaffolds

Part 1: Strategic Overview & Chemical Context

The 3-benzylpiperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a constrained peptidomimetic core. It mimics the


-turn of peptides and is frequently found in Substance P antagonists, farnesyltransferase inhibitors, and Factor Xa inhibitors.

Unlike simple piperazines, the presence of the C2-carbonyl group (lactam) creates a distinct electronic environment. The N1 nitrogen is amidic (


 hybridized, involved in resonance) and non-nucleophilic under standard conditions. The N4  nitrogen remains a reactive secondary amine (

), making it the exclusive site for reductive amination without the need for N1-protection.

However, the C3-benzyl group introduces significant steric bulk adjacent to the N4 reaction center. This steric hindrance can impede iminium ion formation, requiring optimized protocols to prevent stalled reactions or racemization of the C3 chiral center.

Reaction Mechanism & Pathway

The reductive amination proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is subsequently reduced to the tertiary amine.

ReactionMechanism Reactants 3-Benzylpiperazin-2-one (Secondary Amine) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H+ (Cat.) Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Dehydration) Product N4-Alkylated Product Iminium->Product + Hydride Source (Reduction)

Figure 1: Mechanistic pathway for the N4-functionalization of 3-benzylpiperazin-2-one.

Part 2: Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Aliphatic and Aromatic Aldehydes

Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Unlike Sodium Cyanoborohydride (


), it is non-toxic and less liable to reduce aldehydes directly, preventing alcohol byproduct formation.

Reagents:

  • 3-Benzylpiperazin-2-one (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 3-benzylpiperazin-2-one in anhydrous DCE (0.1 M concentration).
    
    • Note: DCE is preferred over DCM for its slightly higher boiling point and better solubility for lactams.

  • Imine Formation: Add the aldehyde (1.1 equiv).[1] If the aldehyde is aromatic or sterically hindered, add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC.[2][3][4] You may not see the imine clearly, but ensure the amine spot is remaining.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Why: Exothermic addition can degrade sensitive aldehydes.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.

    • Monitoring: The secondary amine (starting material) usually stains differently (e.g., blue/purple with Ninhydrin) than the tertiary amine product.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (stir for 15 min until bubbling ceases).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
Method B: Titanium-Mediated Reductive Amination

Best for: Ketones, Hindered Aldehydes, or Acid-Sensitive Substrates

When the steric bulk of the C3-benzyl group interacts with a ketone, imine formation is unfavorable. Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine.

Reagents:

  • Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Sodium Cyanoborohydride (

    
    ) (2.0 equiv) OR 
    
    
    
  • Solvent: THF or Methanol (MeOH)

Protocol:

  • Complexation: Dissolve 3-benzylpiperazin-2-one and the ketone (1.2 equiv) in anhydrous THF.

  • Lewis Acid Addition: Add

    
     dropwise at RT.
    
    • Observation: The solution may turn slightly yellow/hazy. Stir for 6–12 hours (or overnight) to ensure complete conversion to the titanium-imine complex.

  • Reduction:

    • Option 1 (One-pot): Dilute with MeOH (required if using

      
      ). Add reducing agent carefully.
      
    • Option 2 (Standard): Add

      
       directly to the THF solution (if solubility permits) or after slight dilution with MeOH.
      
  • Quench (Critical): Add 1N NaOH or water to precipitate titanium salts (

    
    ).
    
    • Filtration: The mixture will form a thick white slurry. Filter through a Celite pad to remove titanium salts before standard extraction.

Part 3: Decision Matrix & Troubleshooting

Select the appropriate method based on your electrophile and substrate constraints.

MethodSelection Start Start: Electrophile Type Aldehyde Aldehyde (R-CHO) Start->Aldehyde Ketone Ketone (R-CO-R') Start->Ketone Unstable Acid Sensitive? Aldehyde->Unstable Standard Standard Substrate Aldehyde->Standard MethodB Method B: Ti(OiPr)4 + NaCNBH3 (THF/MeOH) Ketone->MethodB Requires Lewis Acid MethodC Method C: STAB (No Acid) or H2/Pd-C Unstable->MethodC MethodA Method A: STAB + AcOH (DCE, RT) Standard->MethodA

Figure 2: Decision matrix for selecting the optimal reductive amination condition.

Data Summary: Solvent & Reagent Compatibility
ParameterMethod A (STAB)Method B (Ti-Mediated)Hydrogenation (

)
Primary Utility Aldehydes (Aliphatic/Aromatic)Ketones / Hindered AldehydesBenzaldehydes / Scale-up
Reaction pH Slightly Acidic (~pH 5-6)Neutral / Lewis AcidicNeutral
Water Tolerance Low (Hydrolyses STAB)Zero (Hydrolyses Titanate)High
C3-Epimerization Minimal RiskLow RiskLow Risk
Workup Aq.

Wash
Celite Filtration (Remove Ti)Filtration (Remove Catalyst)
Troubleshooting Guide
  • Low Conversion:

    • Cause: Steric hindrance of the C3-benzyl group blocking the N4 approach.

    • Solution: Switch to Method B (

      
      ) or increase temperature to 40°C in DCE.
      
  • Product is a Gel/Oil:

    • Piperazinones are often amorphous. Convert to the HCl salt by treating the ethereal solution of the product with 2M HCl in ether to obtain a solid precipitate for easier handling.

  • Lactam Reduction:

    • Risk:[5] Strong reducing agents (like

      
      ) will reduce the C2-carbonyl (lactam) to a piperazine.
      
    • Validation: Ensure you are using Borohydride reagents (STAB, Cyanoborohydride), which are chemoselective and will not reduce the amide/lactam bond.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

  • Dinsmore, C. J., & Beshore, D. C. (2002).[6] "Syntheses and Transformations of Piperazinone Rings." Organic Preparations and Procedures International.[6]

  • BenchChem. (2025).[1] "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol." BenchChem Protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for removing impurities from piperazinone salts

This technical guide addresses the purification of piperazinone salts (e.g., piperazin-2-one hydrochlorides or trifluoroacetates). Unlike simple piperazines, piperazinones possess a unique "dual-personality" scaffold: a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of piperazinone salts (e.g., piperazin-2-one hydrochlorides or trifluoroacetates). Unlike simple piperazines, piperazinones possess a unique "dual-personality" scaffold: a robust, non-basic lactam (amide) at N1 and a highly basic, nucleophilic amine at N4. This structural nuance dictates specific purification strategies to avoid ring opening (hydrolysis) while effectively removing common impurities like unreacted diamines, oxidation byproducts, and inorganic salts.

Quick Navigation
  • Module 1:

  • Module 2:

  • Module 3:

  • Module 4:

  • Appendix:

Module 1: Crystallization & Precipitation Strategies

Context: Recrystallization is the most scalable method for piperazinone salts. However, the lactam moiety increases polarity, often leading to "oiling out" rather than crystal formation.

Q: My piperazinone salt is "oiling out" instead of crystallizing. How do I induce nucleation?

A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, usually because the temperature is above the melting point of the solvated salt or the solvent polarity is mismatched.

Troubleshooting Protocol:

  • Switch to a "High-Low" Solvent System:

    • Dissolve the crude salt in the minimum amount of hot Methanol (MeOH) or Ethanol (EtOH) .

    • Slowly add a non-polar anti-solvent like Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) until persistent cloudiness appears.

    • Critical Step: Add a "bridge solvent" if oiling persists. Adding 1-5% Acetonitrile (MeCN) can help align the polarity gap between the alcohol and the ether, promoting lattice formation over phase separation.

  • Seed at the Cloud Point:

    • Once the solution is slightly turbid, add a seed crystal. If no seed is available, scratch the glass wall with a glass rod to create micro-abrasions that serve as nucleation sites.

  • Thermodynamic Control:

    • Cool slowly (1°C/min). Rapid cooling traps impurities and promotes amorphous oil formation.

Q: How do I remove unreacted diamine starting materials via crystallization?

A: Diamines (e.g., ethylenediamine derivatives) are common impurities. They are often more basic than the piperazinone product.

  • Acid Stoichiometry Control: Ensure you have formed the mono-salt of the piperazinone. If you use excess acid, the diamine impurity will also form a salt and co-crystallize.

  • Solvent Selection: Diamine salts are typically more soluble in Isopropanol (IPA) than piperazinone salts.

    • Protocol: Slurry the crude solid in refluxing IPA for 30 minutes. Cool to room temperature and filter. The piperazinone salt remains on the filter; the diamine salt stays in the mother liquor.

Module 2: Desalting & Inorganic Removal

Context: Neutralization steps often leave inorganic salts (NaCl, KCl) trapped in the piperazinone lattice. These are fatal for biological assays and incorrect mass balance calculations.

Q: How do I remove inorganic salts (NaCl/KCl) from my water-soluble piperazinone salt?

A: Do not use aqueous extraction, as piperazinone salts are highly water-soluble. Use the "Solubility Switch" method.

Protocol:

  • Dry the Crude: Ensure the crude mixture is completely dry (lyophilize if necessary). Water residue will dissolve NaCl.

  • Selective Dissolution:

    • Add dry Ethanol (EtOH) or a DCM:MeOH (9:1) mixture to the crude solid.

    • Mechanism:[1][2][3] Piperazinone salts are soluble in these organic systems; inorganic salts (NaCl/KCl) are practically insoluble (<0.1 mg/mL).

  • Filtration:

    • Sonicate for 10 minutes to break up aggregates.

    • Filter through a Celite pad or a 0.45 µm PTFE membrane.

    • The filtrate contains your pure piperazinone salt.

  • Recovery: Evaporate the solvent to obtain the desalted product.

Module 3: Chromatographic Troubleshooting

Context: The N4 amine is basic (pKa ~8-9), causing severe peak tailing on silica due to silanol interactions.

Q: I see severe peak tailing in HPLC/Flash chromatography. How do I fix this?

A: Tailing is caused by the protonated N4 nitrogen interacting with acidic silanols on the column stationary phase.

Solution Matrix:

Chromatography Type Additive/Modification Mechanism
Reverse Phase (C18) 0.1% Trifluoroacetic Acid (TFA) Ion-pairing agent; masks basic amine.
Reverse Phase (High pH) 10mM Ammonium Bicarbonate (pH 10) Deprotonates the amine (neutral form), reducing silanol interaction. Check column pH limits.[4][5][6]

| Normal Phase (Silica) | 1% Triethylamine (TEA) | "Sacrificial base." TEA blocks active silanol sites, allowing the piperazinone to elute symmetrically. |

Q: My product degrades on the silica column. Why?

A: Piperazinones are lactams. While generally stable, acidic silica can catalyze ring opening (hydrolysis) to the linear amino acid amide, especially if the column run is slow or the silica is wet.

  • Prevention: Pre-treat the silica column with 1% TEA in Hexane/EtOAc before loading your sample. This neutralizes the acidity of the silica gel.

Module 4: Scavenging & Color Removal
Q: My product is a rust/red color, but NMR shows it's pure. How do I remove the color?

A: Piperazinones are prone to trace oxidation, forming conjugated "piperazinedione-like" impurities or quinone species. These have high extinction coefficients, so even ppm levels cause visible color.

Protocol (Activated Carbon Filtration):

  • Dissolve the salt in Methanol or Water .

  • Add Activated Carbon (Darco G-60) (5-10 wt% relative to product).

  • Heat to 50°C for 15 minutes (do not boil).

  • Filter while hot through a Celite/Sand pad.

    • Note: Cold filtration may result in product loss due to adsorption on the carbon.

  • Concentrate the filtrate.[7]

Visual Guide: Purification Decision Tree

The following logic flow helps determine the optimal purification route based on the state of your crude material.

PiperazinonePurification Start Crude Piperazinone Salt CheckImpurity Identify Major Impurity (NMR/LCMS) Start->CheckImpurity Inorganic Inorganic Salts (NaCl, KCl) CheckImpurity->Inorganic High Ash Content Organic Organic Impurities (Diamines, Side Products) CheckImpurity->Organic Multiple Peaks Color Trace Color (Oxidation) CheckImpurity->Color Red/Yellow Tint Desalt Solubility Switch: Dissolve in dry EtOH/DCM Filter off solids Inorganic->Desalt Recryst Recrystallization: Solvent: MeOH or iPrOH Anti-solvent: Et2O Organic->Recryst Scavenge Carbon Treatment: Hot MeOH + Activated Carbon Color->Scavenge CheckPurity Check Purity Desalt->CheckPurity Recryst->CheckPurity Scavenge->CheckPurity CheckPurity->Recryst Still Organic Imp. Success Pure Product CheckPurity->Success >98%

Caption: Decision matrix for selecting the appropriate purification workflow based on impurity profile.

Appendix: Solvent Selection Table for Recrystallization
Solvent SystemApplicationProsCons
Methanol / Et₂O General PurposeHigh recovery; good for removing non-polar impurities.Risk of oiling out if Et₂O added too fast.
Isopropanol (IPA) Removing DiaminesDiamine salts stay in solution; Piperazinone salts crystallize.Requires heating; lower yield.
Ethanol / Water (95:5) Highly Polar SaltsGood for very hygroscopic salts.Hard to dry; water may retain inorganic salts.
Acetonitrile Oiling Out IssuesActs as a polarity bridge.Poor solubility for some HCl salts.
References
  • Benchchem Technical Support . Purification of Piperazine-Containing Compounds: Recrystallization via Salt Formation. Retrieved from Benchchem.com. Link

  • Phenomenex Technical Notes . Tip on Peak Tailing of Basic Analytes. Retrieved from Phenomenex.com. Link

  • Google Patents . Process for the preparation of piperazine compounds and hydrochloride salts thereof (US8569498B2). Retrieved from Google Patents. Link

  • Biotage . How can I remove color from my reaction product? Retrieved from Biotage.com. Link

  • Thieme Chemistry . Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Retrieved from Thieme. Link

Sources

Optimization

Preventing racemization during the synthesis of chiral 3-Benzylpiperazin-2-one

This technical guide addresses the critical challenge of preventing racemization during the synthesis of chiral 3-Benzylpiperazin-2-one. It is structured as a Tier 3 Technical Support resource, designed for senior resear...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the critical challenge of preventing racemization during the synthesis of chiral 3-Benzylpiperazin-2-one. It is structured as a Tier 3 Technical Support resource, designed for senior researchers requiring actionable, mechanistic solutions.

Topic: Prevention of Racemization & Protocol Optimization Ticket ID: CHEM-SUP-3BZP-001 Status: Resolved (Expert Verified)

Executive Summary & Mechanistic Insight

The synthesis of 3-Benzylpiperazin-2-one involves a high risk of racemization at the C3 position. This carbon is derived from Phenylalanine and is susceptible to proton abstraction because it is


 to the amide carbonyl and 

to the benzyl group.

The Core Problem: Racemization occurs via two primary distinct pathways depending on your chosen synthetic route:

  • Oxazolone Formation (Activation Phase): If you activate

    
    -protected Phenylalanine (e.g., using EDC/HATU) to couple with a diamine, the activated intermediate can cyclize to form an oxazolone (azlactone). The C4 proton of the oxazolone is highly acidic (
    
    
    
    ), leading to rapid epimerization before the amine nucleophile attacks.
  • Direct Enolization (Cyclization/Workup Phase): In the final piperazin-2-one ring, the C3 proton is

    
     to the carbonyl. While amide 
    
    
    
    -protons are generally weak acids (
    
    
    ), the presence of the benzyl group and ring strain can lower the energetic barrier for enolization, especially under basic conditions (e.g., using NaH, DBU, or excess
    
    
    during workup).

Troubleshooting Guide (Q&A)

Q1: I am using standard peptide coupling (Boc-Phe-OH + Ethylenediamine), but my product is 80:20 er. Why?

Diagnosis: You are likely experiencing Oxazolone-mediated racemization during the activation step. Root Cause: Standard coupling reagents (like HATU or EDC) generate a highly reactive ester. If the amine nucleophile is slow to react or sterically hindered, the carbonyl oxygen of the carbamate protecting group (Boc/Cbz) attacks the activated acid, closing a 5-membered oxazolone ring. This intermediate racemizes within minutes. Solution:

  • Switch Reagents: Use COMU or DEPBT .[1] These reagents are mechanistically proven to suppress oxazolone formation compared to HATU/HBTU.

  • Additives: Always use Oxyma Pure or HOBt . These form an active ester that is less prone to oxazolone cyclization than the O-acylisourea intermediate formed by carbodiimides.

  • Base Management: Switch from DIPEA (hindered, strong) to TMP (2,4,6-trimethylpyridine) or NMM (N-methylmorpholine) . Weaker bases reduce the rate of proton abstraction from the oxazolone.

Q2: My intermediate was optically pure, but the final cyclization step destroyed the chirality.

Diagnosis: Thermodynamic equilibration via Enolate formation . Root Cause: If you are cyclizing an amino-ester intermediate (e.g.,


) using a strong base (like NaOMe or DBU), you are deprotonating the C3 position.
Solution: 
  • Kinetic Control: Cyclization should be spontaneous upon deprotection of the amine. Do not add exogenous base to force cyclization if possible.

  • Solvent Switch: Use 2-butanol or TFE (Trifluoroethanol) . TFE stabilizes the protonated amide and discourages enolate formation via hydrogen bonding.

  • Route Change: Adopt the Reductive Amination Route (see Protocol A below). This route keeps the chiral center as an ester (less acidic

    
    -proton than activated amide) until the final bond formation, bypassing the high-risk activation step.
    
Q3: Can I purify the final product on silica gel?

Warning: Standard silica gel is slightly acidic, but commercially available silica can contain basic impurities (e.g., traces of lime). Recommendation:

  • Pre-treat Silica: Flush your column with 1%

    
     in hexane, then flush with pure solvent to remove free amine. This neutralizes highly active acidic sites.
    
  • Fast Chromatography: Do not leave the compound on the column.

  • Preferred Method: Recrystallization is superior for upgrading ee%. 3-Benzylpiperazin-2-one derivatives often crystallize well from EtOAc/Heptane.

Recommended Protocols

Protocol A: The "Safe" Reductive Amination Route (Gold Standard)

Rationale: This route avoids activation of the chiral carboxylic acid entirely, eliminating the oxazolone risk.

Materials:

  • D-Phenylalanine methyl ester hydrochloride (1.0 equiv)

  • 
    -Boc-Glycinal (1.1 equiv)
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • TFA (Trifluoroacetic acid)[2][3]

  • DCM, Methanol,

    
    
    

Step-by-Step:

  • Imine Formation: Dissolve D-Phe-OMe

    
    HCl in DCM. Add 
    
    
    
    (1.0 equiv) to liberate the free amine. Add
    
    
    -Boc-Glycinal. Stir at 0°C for 30 mins. Note: Low temp prevents racemization of the aldehyde partner, though less critical here.
  • Reduction: Add STAB in one portion. Allow to warm to RT and stir for 4-16h.

    • Checkpoint: Monitor by TLC.[4] You are forming the linear secondary amine:

      
      .
      
  • Deprotection & Cyclization (One Pot):

    • Quench reaction with saturated

      
      . Extract with DCM. Dry and concentrate.
      
    • Redissolve crude oil in DCM/TFA (4:1). Stir for 1h to remove Boc.

    • Concentrate to remove TFA (azeotrope with toluene if needed).

    • The Critical Step: Dissolve the resulting salt in Methanol . Add Solid

      
        (excess) or a mild base like NMM  to adjust pH to ~8. Stir at RT or reflux gently (60°C). The free amine will attack the methyl ester intramolecularly.
      
  • Workup: Filter off inorganic salts. Concentrate. Recrystallize from EtOAc/Hexanes.

Protocol B: Peptide Coupling (Optimization for High-Throughput)

Rationale: If you must use coupling (e.g., for analog libraries), use this low-racemization variant.

Reaction Matrix:

Component Standard (Risky) Optimized (Safe)
Coupling Agent HATU / EDC COMU or DEPBT
Additive None Oxyma Pure

| Base | DIPEA /


 | TMP (Collidine)  |
| Solvent  | DMF | DMF/DCM (1:1)  at 0°C |

Procedure:

  • Pre-activate

    
    -Boc-D-Phe-OH (1.0 equiv) with COMU (1.0 equiv) and Oxyma (1.0 equiv) in DMF at 0°C  for 2 minutes.
    
  • Add TMP (1.0 equiv).

  • Immediately add

    
    -Boc-Ethylenediamine (monoprotected diamine).
    
  • Stir at 0°C for 1h.

  • Post-processing: Standard workup.[1][2][5] Deprotect Boc (TFA) and cyclize (neutralize with

    
    ).
    

Visualizing the Risk: Racemization Pathways

The following diagram illustrates the mechanistic bifurcation between safe synthesis and racemization.

RacemizationPathways Start N-Protected Phenylalanine Activation Activation (HATU/EDC) Start->Activation Route B (Peptide) SafeRoute Reductive Amination Route (No Activation) Start->SafeRoute Route A (Recommended) Oxazolone Oxazolone Intermediate (High Risk: pKa ~9) Activation->Oxazolone Slow Amine Attack No Additive Coupling Peptide Coupling Activation->Coupling Fast Attack +Oxyma/COMU Racemic_Ox Racemic Oxazolone Oxazolone->Racemic_Ox Fast Epimerization LinearAmine Linear Amino-Ester SafeRoute->LinearAmine Cyclization Cyclization Step LinearAmine->Cyclization LinearAmide Linear Amide (Chirality Intact) Coupling->LinearAmide LinearAmide->Cyclization Deprotection FinalProduct Chiral 3-Benzylpiperazin-2-one Cyclization->FinalProduct Mild Base (NaHCO3) Enolization Enolization (Strong Base) Cyclization->Enolization Strong Base (NaH/DBU) Racemic_Final Racemic Product Enolization->Racemic_Final

Caption: Figure 1. Mechanistic divergence showing the high-risk "Oxazolone" and "Enolization" pathways versus the safe "Reductive Amination" corridor.

Comparative Data: Coupling Reagents

The following data summarizes the enantiomeric excess (ee%) retention when coupling Phenylglycine (a highly sensitive stress-test analog) using various conditions.

Coupling ReagentBaseSolvent% DL-Isomer (Racemization)Verdict
HATU DIPEADMF18.5%Unsafe
HBTU DIPEADMF22.1%Unsafe
EDC / HOBt NMMDCM4.2%Acceptable
DEPBT TMPDMF< 0.5% Excellent
COMU TMPDMF< 0.2% Best in Class

Data derived from comparative studies on racemization-prone amino acids (Phenylglycine/Phenylalanine).

References

  • BenchChem. (2025).[4][5] Strategies to Prevent Racemization During Peptide Synthesis. Retrieved from 4[4]

  • Organic & Biomolecular Chemistry. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from 6

  • Google Patents. (2018). CN108129404B - Synthesis method of chiral piperazinone derivative. Retrieved from 7

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from 1

  • Organic Chemistry Portal. (2023). Synthesis of piperazines and piperazin-2-ones. Retrieved from 8

Sources

Troubleshooting

Minimizing side reactions in the functionalization of 3-Benzylpiperazin-2-one

The following technical support guide is designed for the 3-Benzylpiperazin-2-one scaffold. It prioritizes mechanistic understanding to allow for autonomous troubleshooting in a research setting.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for the 3-Benzylpiperazin-2-one scaffold. It prioritizes mechanistic understanding to allow for autonomous troubleshooting in a research setting.

Senior Application Scientist Desk Subject: Minimizing Side Reactions & Preserving Stereochemistry

The Reactivity Landscape

Before attempting functionalization, you must visualize the competing reactive sites. The 3-benzylpiperazin-2-one scaffold presents a unique "pKa Ladder" that dictates your reagent choice.

The Hierarchy of Reactivity (pKa in DMSO)
  • N4 (Secondary Amine): The most kinetic nucleophile. It reacts with electrophiles under neutral/mildly basic conditions.

  • N1 (Lactam Amide): acidic proton (

    
    ). Non-nucleophilic unless deprotonated. Requires strong bases (NaH, 
    
    
    
    -BuOK) to react.
  • C3 (Chiral Center): The "Danger Zone." The proton at C3 is

    
    -to-carbonyl and 
    
    
    
    -to-nitrogen. Its acidity (
    
    
    ) means that thermodynamic bases or excess strong bases can cause deprotonation, leading to enolization and irreversible racemization.

Troubleshooting Guides & FAQs

Module A: Regioselectivity (N1 vs. N4)

Q: I am trying to alkylate N1 (the amide), but I am getting a mixture of N4-alkylated and di-alkylated products. How do I target N1 exclusively?

A: This is a classic pKa mismatch. You cannot alkylate N1 selectively in the presence of a free N4 amine because N4 is kinetically superior.

The Protocol:

  • Protect N4: You must mask the N4 amine. A Boc (tert-butoxycarbonyl) group is ideal because it is orthogonal to the basic conditions required for N1 alkylation.

  • Deprotonate N1: Use NaH (1.1 equiv) in DMF or THF at 0°C.

  • Alkylate: Add your electrophile.

  • Deprotect: Remove Boc with TFA/DCM.

Q: I want to functionalize N4, but I'm worried about N1 side reactions.

A: You generally do not need to protect N1 to alkylate N4. The amide nitrogen (N1) is non-nucleophilic under neutral or mildly basic conditions (e.g.,


, 

).
  • Recommendation: Use Reductive Amination (Aldehyde +

    
    ) for the cleanest N4 functionalization. This avoids over-alkylation to the quaternary ammonium salt, a common side reaction with direct alkyl halide substitution.
    
Module B: Stereochemical Integrity (The C3 Problem)

Q: My 3-benzylpiperazin-2-one started as >99% ee (S-enantiomer), but after N1-methylation using NaH/MeI, it dropped to 60% ee. What happened?

A: You likely used excess base or allowed the reaction to warm up too long.

  • Mechanism: Once N1 is deprotonated (fast), excess NaH will attack the C3 proton (slower, but thermodynamically accessible). This forms a planar enolate intermediate. When this reprotonates, it does so from either face, causing racemization.

  • The Fix:

    • Titrate your Base: Use exactly 1.05 equivalents of NaH. Never use a large excess.

    • Cryogenic Control: Perform the deprotonation at -78°C or -40°C if solubility permits, and alkylate cold.

    • Alternative Base: Switch to Lithium Hexamethyldisilazide (LiHMDS) at -78°C. Its steric bulk reduces the rate of C3 deprotonation relative to N1.

Q: Can I perform Pd-catalyzed arylation without racemizing C3?

A: Yes, but you must avoid "hard" bases.

  • Risk: Bases like

    
     (common in Buchwald-Hartwig) are strong enough to deprotonate C3 at elevated temperatures (
    
    
    
    ).
  • Solution: Use Cesium Carbonate (

    
    ) . It is a weaker, "softer" base that is generally insufficient to deprotonate C3 but effective for the Pd-catalytic cycle.
    

Visualizing the Decision Pathways

The following diagrams illustrate the logic flow for functionalization and the mechanism of racemization.

Diagram 1: Functionalization Decision Matrix

G Start Start: 3-Benzylpiperazin-2-one Goal What is your target? Start->Goal N4_Target Target: N4 (Amine) Goal->N4_Target N1_Target Target: N1 (Amide) Goal->N1_Target Direct_Alk Direct Alkylation (R-X + K2CO3) N4_Target->Direct_Alk High Risk: Over-alkylation Red_Am Reductive Amination (R-CHO + NaBH(OAc)3) N4_Target->Red_Am Recommended: High Selectivity Protect Step 1: Protect N4 (Boc2O, DCM) N1_Target->Protect Deprot Step 2: Deprotonate N1 (NaH, DMF, 0°C) Protect->Deprot Alkylate Step 3: Add Electrophile Deprot->Alkylate Warning CRITICAL: Avoid Excess Base to prevent C3 Racemization Deprot->Warning

Caption: Decision tree for regioselective functionalization. Note the mandatory protection step for N1 targeting.

Diagram 2: The Mechanism of Racemization (The "Hidden" Side Reaction)

G Chiral_SM (S)-Enantiomer (C3-H down) Base_Attack Base Attack (Excess NaH/LDA) Chiral_SM->Base_Attack Deprotonation at C3 Enolate Planar Enolate (Chirality Lost) Base_Attack->Enolate - H+ Racemic Racemic Product (50:50 Mixture) Enolate->Racemic + H+ / E+ (Non-selective)

Caption: Pathway of C3 racemization via enolate formation under strong basic conditions.

Validated Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Preserving ee)

Use this for attaching alkyl groups to the amide nitrogen.

Reagents:

  • Substrate: 4-Boc-3-benzylpiperazin-2-one (N4 protected)

  • Base: Sodium Hydride (60% dispersion in oil)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL anhydrous DMF under Argon. Cool to 0°C (ice bath).

  • Deprotonation: Add 1.05 equiv of NaH. Do not exceed this amount. Stir at 0°C for 30 minutes. You will observe hydrogen gas evolution.

  • Addition: Add 1.1 equiv of the alkyl halide (e.g., MeI, BnBr) dropwise via syringe.

  • Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Cool back to 0°C. Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc, wash with

    
     (5% aq) to remove DMF, dry over 
    
    
    
    .

Why this works: The 0°C temperature and stoichiometry control prevent the base from attacking the C3 proton, ensuring the chiral center remains intact [1].

Protocol B: N4-Arylation via Pd-Catalysis (C-H Activation Compatible)

Use this for installing aryl groups on N4 without touching N1 or C3.

Reagents:

  • Substrate: 3-Benzylpiperazin-2-one (Unprotected N1 is fine)

  • Catalyst:

    
     (2 mol%) / Xantphos (4 mol%)
    
  • Base:

    
     (1.5 equiv)
    
  • Solvent: 1,4-Dioxane[1]

Step-by-Step:

  • Mix: Combine substrate, Aryl Bromide (1.0 equiv), Base, and Catalyst in a sealed tube.

  • Purge: Degas with Argon for 10 minutes.

  • Heat: Stir at 80°C - 100°C for 12 hours.

  • Filter: Filter through Celite to remove palladium residues.

Why this works:


 is basic enough to neutralize the HBr formed during coupling but too weak  to deprotonate the C3-H (

~25), preserving the stereocenter [2][3].

Summary Data: Base Selection Guide

BasepKa (conj.[2][3][4] acid)Risk to C3 (Racemization)Best Use Case

/

~10LowN4 alkylation, Pd-catalysis

/ DIPEA
~11Very LowN4 acylation, scavenging acid
NaH ~35High (if excess/hot)N1 alkylation (requires -0°C)
LiHMDS ~26Medium (Steric protection)N1 alkylation (requires -78°C)

-BuOK
~17HighAvoid if possible

References

  • Asymmetric Synthesis of Piperazin-2-ones: Title: "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach" Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Pd-Catalyzed Functionalization: Title: "Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles" Source: PMC (NIH) URL:[Link]

  • C-H Activation Strategies: Title: "Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups" Source: Organic Letters (ACS) URL:[Link]

  • General Piperazine Reactivity: Title: "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization" Source: MDPI Molecules URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-Benzylpiperazin-2-one

Executive Summary: The Structural Identity Crisis In drug discovery, the piperazinone scaffold is a privileged structure, serving as a peptidomimetic core for protease inhibitors and GPCR ligands. However, its analysis p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Identity Crisis

In drug discovery, the piperazinone scaffold is a privileged structure, serving as a peptidomimetic core for protease inhibitors and GPCR ligands. However, its analysis presents a critical challenge: isobaric ambiguity .

3-Benzylpiperazin-2-one (MW 190.[1]24) is structurally isomeric with N-benzoylpiperazine (a common synthetic impurity or metabolite) and regioisomeric with 4-benzylpiperazin-2-one . Standard low-resolution MS often fails to distinguish these due to shared nominal masses.

This guide provides a definitive fragmentation map to differentiate 3-benzylpiperazin-2-one from its "decoys" using diagnostic ion ratios and mechanistic causality.

Technical Specifications & Isomer Landscape

Before analyzing fragmentation, we must define the competitive landscape of isomers that co-elute or share molecular weights.

CompoundStructure TypeFormulaMWKey Feature
3-Benzylpiperazin-2-one Target Analyte C11H14N2O190.24Benzyl group at C3 (alpha to amide N)
N-Benzoylpiperazine Critical Isomer C11H14N2O190.24Benzoyl group on Nitrogen
4-Benzylpiperazin-2-one Regioisomer C11H14N2O190.24Benzyl group on amine Nitrogen (N4)
1-Benzylpiperazine (BZP) Drug of Abuse C11H16N2176.26Lacks carbonyl; distinct MW but similar retention

Deep Dive: Fragmentation Mechanisms of 3-Benzylpiperazin-2-one

Understanding the why behind the peaks is essential for confident assignment. The fragmentation is driven by the stability of the benzyl cation (EI) and the lability of the lactam ring (ESI).

Electron Ionization (EI) Pathway

In EI (70 eV), the fragmentation is dominated by


-cleavage  and inductive cleavage  driven by the aromatic ring.
  • m/z 91 (Base Peak): Formation of the tropylium ion (

    
    ). This is the hallmark of the benzyl substituent.
    
  • m/z 162 (M - 28): Loss of Carbon Monoxide (CO) from the lactam ring, a neutral loss characteristic of cyclic amides.

  • m/z 120: McLafferty-like rearrangement or direct cleavage generating the phenylalanine immonium ion equivalent.

Electrospray Ionization (ESI-CID) Pathway

In ESI (+), the protonated molecule


 undergoes collision-induced dissociation (CID). The amide bond is the site of fragility.
  • Ring Opening: Protonation on the amide oxygen weakens the C-N bond.

  • Loss of CO (28 Da): The opened ring loses CO to form a linear amine species (

    
    ).
    
  • Loss of

    
     (17 Da):  Subsequent loss from the terminal amine.
    
Visualization of Signaling Pathways

Fragmentation cluster_0 Electron Ionization (Hard) cluster_1 Electrospray Ionization (Soft) M_EI Molecular Ion (EI) [M]+• m/z 190 Benz_Cat Tropylium Ion (Base Peak) m/z 91 M_EI->Benz_Cat Inductive Cleavage (Benzyl Loss) M_CO Lactam Loss [M - CO]+• m/z 162 M_EI->M_CO Neutral Loss (-28 Da) M_ESI Protonated Ion (ESI) [M+H]+ m/z 191 Ring_Open Ring Opening Intermediate M_ESI->Ring_Open CID Activation Frag_163 Loss of CO [M+H - CO]+ m/z 163 Ring_Open->Frag_163 -CO (28 Da) Frag_120 Immonium Ion (Phe-like) m/z 120 Ring_Open->Frag_120 Combined Loss (Ring + CO)

Caption: Mechanistic divergence between EI (radical-driven) and ESI (proton-driven) fragmentation pathways for 3-Benzylpiperazin-2-one.

Comparative Analysis: The "Smoking Gun" Differentiation

The most critical analytical task is distinguishing 3-Benzylpiperazin-2-one from N-Benzoylpiperazine . Both have MW 190.24, but their fragmentation fingerprints are distinct.

Experiment 1: Benzyl vs. Benzoyl (EI Mode)

The location of the carbonyl group relative to the aromatic ring dictates the base peak.

Feature3-Benzylpiperazin-2-oneN-BenzoylpiperazineMechanism
Base Peak m/z 91 (Tropylium)m/z 105 (Benzoyl)Benzyl (

) vs. Benzoyl (

) stability.
Key Neutral Loss 28 Da (CO from ring)85 Da (Piperazine radical)Lactam extrusion vs. Amide bond cleavage.
Diagnostic Ratio


Definitive Identification Criterion.
Experiment 2: Regioisomer Distinction (4-Benzyl vs 3-Benzyl)

Distinguishing the 3-isomer from the 4-isomer is subtler and requires MS/MS (ESI).

  • 3-Benzyl: The benzyl group is adjacent to the carbonyl. Fragmentation yields m/z 120 (Phenylalanine immonium ion).

  • 4-Benzyl: The benzyl group is on the distant nitrogen. Fragmentation favors m/z 91 exclusively, with lower abundance of ring-opened fragments retaining the benzyl group.

Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: LC-MS/MS Structural Elucidation

Objective: Confirm lactam structure via CO loss.

  • Sample Prep: Dissolve 1 mg analyte in 1 mL MeOH:H2O (50:50) + 0.1% Formic Acid.

  • Infusion: Direct infusion at 10 µL/min into ESI source (Positive Mode).

  • Source Settings:

    • Spray Voltage: 3.5 kV

    • Capillary Temp: 300°C

  • MS/MS Acquisition:

    • Isolate m/z 191.1 (Window 1.0 Da).

    • Apply Stepped Collision Energy (NCE): 15, 30, 45%.

  • Validation Criteria:

    • Observation of m/z 163.1 (Loss of CO) confirms the cyclic amide (lactam).

    • Absence of m/z 163 suggests a linear isomer or N-oxide.

Protocol B: GC-MS Isomer Differentiation

Objective: Distinguish Benzyl vs. Benzoyl isomers.

  • Column: Rtx-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Temperature Program: 80°C (1 min) -> 20°C/min -> 280°C (5 min).

  • Ionization: EI at 70 eV.

  • Data Analysis:

    • Extract Ion Chromatograms (EIC) for m/z 91 and m/z 105 .

    • 3-Benzylpiperazin-2-one: Peak at RT ~X min with dominant m/z 91.

    • N-Benzoylpiperazine: Peak at RT ~Y min with dominant m/z 105.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Benzoylpiperidine (Analogous fragmentation reference). NIST Mass Spectrometry Data Center.[2][3] [Link]

  • PubChem. 1-Benzoylpiperazine Compound Summary (Isomer Data). National Library of Medicine. [Link]

  • Westphal, F., et al. Differentiation of methylbenzylpiperazines and benzoylpiperazine using GC-MS and GC-IRD. Drug Testing and Analysis, 2012. [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: Carbonyls and Arenes.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Piperazinone Derivatives

In the landscape of pharmaceutical development, the structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount. Piperazinone derivatives, a class of compounds with significant therapeutic p...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount. Piperazinone derivatives, a class of compounds with significant therapeutic potential, demand robust analytical methods to ensure their quality and safety. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity assessment of these molecules. We will move beyond a simple recitation of steps to explore the underlying chromatographic principles, ensuring you can build and validate a method that is not only effective but also scientifically sound and compliant with regulatory expectations.

Foundational Principles: Understanding the Analyte and Stationary Phase

Piperazinone derivatives are heterocyclic compounds that typically possess a degree of polarity and often contain basic nitrogen atoms. This inherent basicity is a critical factor in method development, as it can lead to undesirable interactions with the stationary phase.

The Challenge of Silanols: Most reversed-phase HPLC columns use silica as a substrate. Residual silanol groups (Si-OH) on the silica surface are acidic and can interact electrostatically with protonated basic analytes, leading to poor peak shape (tailing), variable retention times, and reduced column longevity.[1][2]

Comparative Column Selection: The initial and most critical choice in method development is the stationary phase, as it has the greatest impact on selectivity.[3] For piperazinone derivatives, a systematic approach to column selection is recommended.

  • Standard C18 (L1): The workhorse of reversed-phase chromatography, C18 columns provide high hydrophobicity.[3][4] They are an excellent starting point, but may suffer from peak tailing with basic compounds unless a low pH mobile phase is used to suppress silanol activity.[1]

  • Base-Deactivated C18/C8 (L1/L7): These columns are specifically designed with high-purity silica and advanced end-capping techniques to minimize accessible silanol groups.[2][5] They offer significantly improved peak shape for basic compounds like piperazinones, even at mid-range pH.

  • Polar-Embedded Phases (e.g., Amide, Carbamate): These phases incorporate a polar group within the alkyl chain. This feature provides alternative selectivity and can improve peak shape for basic compounds through shielding of residual silanols.[3] They are also more stable in highly aqueous mobile phases, which can be beneficial for retaining more polar piperazinone derivatives.[6]

  • Phenyl Phases (L11): These columns offer unique selectivity due to π-π interactions with aromatic analytes.[3][5] If the piperazinone derivative or its expected impurities contain aromatic rings, a phenyl column can provide resolutions not achievable on standard alkyl phases.

Table 1: Comparison of Stationary Phases for Piperazinone Analysis

Stationary Phase Primary Interaction Advantages Disadvantages Best For...
Standard C18 Hydrophobic High retention for non-polar compounds; widely available.[3] Prone to peak tailing for basic analytes without mobile phase optimization.[2] Initial screening; non-polar piperazinone analogues.
Base-Deactivated C18/C8 Hydrophobic Excellent peak shape for basic compounds; robust and reliable.[5] May have slightly less retention than standard C18. General purpose purity methods for basic piperazinone APIs.
Polar-Embedded Hydrophobic & Polar Alternative selectivity; resistant to dewetting in high aqueous mobile phases.[3][6] Can have complex retention mechanisms. Polar piperazinone derivatives and related substances.

| Phenyl-Hexyl | Hydrophobic & π-π | Unique selectivity for aromatic compounds.[3] | Less hydrophobic retention compared to C18. | Separating impurities with aromatic structural differences. |

The Power of the Mobile Phase: A Comparative Look at pH and Organic Modifiers

The mobile phase is a powerful tool for manipulating retention and selectivity in reversed-phase HPLC.[7][8][9] For ionizable compounds like piperazinones, pH is the most critical parameter.[7][10][11]

The Critical Role of pH: The piperazine moiety is basic. At a mobile phase pH below its pKa, it will be protonated (ionized), making it more polar and reducing its retention time.[12] Conversely, at a pH above its pKa, it will be in its neutral, free-base form, which is more hydrophobic and will be retained longer.[7][12]

  • Low pH (2-4): This is the most common starting point. At this pH, the basic piperazinone is fully protonated, and the acidic silanols on the column are suppressed, minimizing secondary interactions and leading to sharp, symmetrical peaks.[1][10]

  • High pH (8-10): Using a pH-stable column, analysis at high pH can also be effective. Here, the piperazinone is in its neutral form, leading to increased retention.[1] This can be advantageous for separating it from more polar impurities.

Causality in Action: To ensure reproducibility, the mobile phase pH should be controlled with a buffer and set at least 1-2 pH units away from the analyte's pKa.[10][11] Operating near the pKa can lead to split peaks and poor reproducibility as small pH shifts cause significant changes in ionization.[11]

Organic Modifier: Acetonitrile vs. Methanol Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.

  • Acetonitrile (ACN): Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. It often provides sharper peaks.

  • Methanol (MeOH): Can offer different selectivity compared to ACN, which can be exploited to resolve difficult peak pairs. It is also a more cost-effective option.

A prudent strategy is to screen both solvents during initial method development to see which provides a better overall separation profile.

Workflow for Building a Stability-Indicating Method

A purity method must be "stability-indicating," meaning it can resolve the API from its impurities and any degradation products that may form over time.[13] This requires a systematic development and validation process, often guided by the International Council for Harmonisation (ICH) guidelines.[14][15][16]

HPLC_Method_Development start Define Analytical Target Profile (ATP) knowledge Analyte Characterization (pKa, logP, solubility) start->knowledge screening Initial Method Screening - Column (C18, Phenyl) - Mobile Phase (ACN, MeOH, pH) knowledge->screening optimization Method Optimization - Gradient Shape & Time - Temperature - Flow Rate screening->optimization Select best conditions forced_deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) optimization->forced_deg specificity Assess Peak Purity & Specificity (PDA/MS) forced_deg->specificity Generate degradants specificity->optimization Resolution inadequate validation Method Validation (ICH Q2(R1)) - Linearity, Accuracy, Precision - LOD/LOQ, Robustness specificity->validation Resolution adequate end_node Final Validated Method validation->end_node

Caption: A systematic workflow for HPLC purity method development.

Experimental Protocols & Data

A. Step-by-Step Protocol: Initial Method Screening

  • Analyte Preparation: Prepare a stock solution of the piperazinone derivative API at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Prepare a working solution at 0.1 mg/mL using the same diluent.

  • Mobile Phase Preparation:

    • Mobile Phase A (Low pH): 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Systems:

    • System 1: Base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • System 2: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV-PDA detector, scan 200-400 nm, extract chromatogram at lambda max.

    • Injection Volume: 5 µL.

    • Gradient Program: 5% to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Execution: Inject the working solution onto both chromatographic systems.

  • Evaluation: Compare the chromatograms for peak shape, retention time of the main peak, and resolution from any visible impurities.

B. Step-by-Step Protocol: Forced Degradation Study

This study is crucial to demonstrate the method's specificity and stability-indicating nature.[14][16][17] The goal is to achieve 5-20% degradation of the API.[14][17]

  • Sample Preparation: Prepare separate 1 mg/mL solutions of the API.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl, heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH, heat at 60 °C for 4 hours.

    • Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Heat the solid API at 105 °C for 24 hours, then dissolve.

    • Photolytic: Expose the solution to a light source providing NLT 1.2 million lux hours and 200 watt hours/square meter (as per ICH Q1B).[16][17]

  • Analysis: Neutralize the acid and base samples if necessary. Dilute all stressed samples to the working concentration and analyze using the optimized HPLC method.

  • Evaluation: Confirm that the main peak is spectrally pure (using a PDA detector) and that all degradation products are well-resolved from the main peak.

C. Comparative Data: Method Optimization

Let's assume initial screening on a C18 column showed promise. The following table illustrates how changing the organic modifier can impact the separation of the API from a critical impurity pair.

Table 2: Comparative Performance of Organic Modifiers

Parameter Method A (Acetonitrile Gradient) Method B (Methanol Gradient)
API Retention Time 8.52 min 9.88 min
Impurity 1 RT 8.21 min 9.25 min
Resolution (API/Imp 1) 1.8 2.6
API Peak Tailing Factor 1.1 1.3
Backpressure (max) 180 bar 250 bar

D. Final Method Validation Data

The chosen method (Method B) would then undergo full validation according to ICH Q2(R1) guidelines.[18][19][20][21]

Table 3: Summary of Validation Results (ICH Q2(R1) Parameters)

Validation Parameter Acceptance Criteria Result
Specificity No interference at the API retention time. Pass
Linearity (Correlation Coeff.) R² ≥ 0.999 0.9998
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% 0.4%1.1%
Limit of Quantitation (LOQ) S/N ≥ 10 0.05% of target concentration

| Robustness | Resolution > 2.0 under varied conditions. | Pass |

Conclusion

Developing a robust HPLC purity method for piperazinone derivatives is a systematic process that marries fundamental chromatographic theory with rigorous experimental verification. The key to success lies in understanding the analyte's chemical nature, particularly its basicity, which directly informs the selection of an appropriate base-deactivated or alternative chemistry column. Careful optimization of mobile phase pH is the most powerful tool for achieving good peak shape and controlling retention. Finally, demonstrating specificity through a comprehensive forced degradation study is non-negotiable for creating a truly stability-indicating method that can ensure product quality throughout the drug development lifecycle. This guide provides a framework for making informed, science-driven decisions to build a method that is both reliable and defensible.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved from [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (2004, March 15). PubMed. Retrieved from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Forced Degradation Testing. (n.d.). SGS Thailand. Retrieved from [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. (2025, August 18). ResearchGate. Retrieved from [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. Retrieved from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. Retrieved from [Link]

  • Analytical Method Validation Parameters: An Updated Review. (2020, March 22). ResearchGate. Retrieved from [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). IJRR, International Journal of Research and Review. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Column Selection for Reversed-Phase HPLC. (2020, November 11). LCGC International. Retrieved from [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). The Pharma Guide. Retrieved from [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters Corporation. Retrieved from [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. (2016, April 1). PubMed. Retrieved from [Link]

Sources

Validation

Comparing biological activity of 3-Benzylpiperazin-2-one vs piperazine analogues

[1] Executive Summary This guide provides a technical comparison between the piperazine scaffold and its oxidized, constrained analogue, 3-benzylpiperazin-2-one .[1] While piperazine is a privileged scaffold known for it...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison between the piperazine scaffold and its oxidized, constrained analogue, 3-benzylpiperazin-2-one .[1] While piperazine is a privileged scaffold known for its flexibility and widespread use in GPCR ligands (e.g., antipsychotics, antihistamines), 3-benzylpiperazin-2-one serves a distinct role as a peptidomimetic .[1]

The introduction of the carbonyl group at position 2 and the benzyl side chain at position 3 transforms the ring into a rigid


-turn mimetic . This modification is critical for targeting protein-protein interactions (PPIs) and protease active sites (e.g., Thrombin, Calpain, Factor Xa), where defining a specific backbone geometry is required to mimic the 

and

residues of a peptide turn.[1]

Medicinal Chemistry & Structural Properties[1][2][3][4][5]

The fundamental difference lies in conformational entropy and basicity . Piperazine is a flexible chair-conformer, whereas 3-benzylpiperazin-2-one is constrained by the planar amide bond.[1]

Physicochemical Comparison[6]
FeaturePiperazine 3-Benzylpiperazin-2-one Impact on Drug Design
Core Structure 1,4-diazacyclohexane3-benzyl-2-oxopiperazineConstraint: The lactam (C=O) locks the N1-C2 bond, forcing planarity and reducing entropy penalty upon binding.[1]
Basicity (pKa)

,


(N4 only)
Ionization: Piperazine is dicationic or monocationic at pH 7.[1]4. The lactam N1 in piperazinone is non-basic, improving membrane permeability.[1]
H-Bonding 2 Donors / 2 Acceptors1 Donor (N4), 2 Acceptors (C=O, N4)Recognition: The C=O acts as an obligate H-bond acceptor, often mimicking the peptide backbone carbonyl.[1]
Chirality Achiral (unless substituted)Chiral at C3 (Benzyl)Selectivity: The C3 stereocenter mimics the

-carbon of amino acids (e.g., Phenylalanine), allowing stereospecific target engagement.[1]
Structural Logic Diagram (SAR)

SAR_Logic Scaffold Base Scaffold Selection Piperazine Piperazine (Flexible, Basic) Scaffold->Piperazine High conformational freedom required Piperazinone 3-Benzylpiperazin-2-one (Constrained, Peptidomimetic) Scaffold->Piperazinone Rigid backbone geometry required Target_GPCR Target: GPCRs / Ion Channels (e.g., 5-HT, Dopamine) Piperazine->Target_GPCR Mech_Bioisostere Mechanism: Bioisostere for Ethylenediamine Piperazine->Mech_Bioisostere Target_Protease Target: Proteases / PPIs (e.g., Thrombin, Mcl-1) Piperazinone->Target_Protease Mech_Turn Mechanism: Beta-Turn Mimetic (i, i+1) Piperazinone->Mech_Turn

Figure 1: Decision matrix for scaffold selection based on target class and required structural geometry.

Comparative Biological Activity[1]

Piperazine: The GPCR & Kinase Linker

Piperazine is predominantly used to modulate physicochemical properties (solubility) or to interact with Asp/Glu residues in GPCR binding pockets via the protonated nitrogen.

  • Key Activity: High affinity for Serotonin (5-HT) and Dopamine (D2) receptors.[1]

  • Example: Benzylpiperazine (BZP) acts as a stimulant by reversing dopamine transporters.[1]

  • Limitation: High flexibility results in "induced fit" binding, which can lead to off-target effects (promiscuity).[1]

3-Benzylpiperazin-2-one: The Protease Inhibitor

This scaffold is engineered to mimic the Phe-Gly or Phe-Ala dipeptide sequence found in the active sites of proteases.[1]

  • Thrombin & Factor Xa: The piperazinone ring acts as a spacer that positions the benzyl group (mimicking the P1 or P4 pocket residues) and the basic amidine/amine group correctly.

  • Calpain Inhibition: Calpain inhibitors (e.g., derivatives of Calpain Inhibitor I) often utilize rigidified backbones to prevent degradation and improve specificity.[1] The 3-benzyl group occupies the S1 hydrophobic pocket of the enzyme.

  • Mcl-1 Inhibitors: Recent studies utilize benzylpiperazine and piperazinone derivatives to disrupt the Mcl-1/Bax protein-protein interaction, a critical pathway in apoptosis regulation.[1]

Quantitative Performance Data
Compound ClassTargetActivity MetricMechanismReference
Piperazine (BZP)Dopamine Transporter

Reuptake Inhibition[1]
Piperazine (Imatinib)Bcr-Abl Kinase

ATP Competition[2]
3-Benzylpiperazin-2-one Thrombin

Active Site Blockade (S1/S2)[3]
3-Benzylpiperazin-2-one Calpain I

Cysteine Protease Inhibition[4]
Benzylpiperazine deriv. Mcl-1

PPI Inhibition (BH3 mimetic)[5]

Interpretation: The piperazinone scaffold achieves nanomolar potency in protease targets because its rigid structure minimizes the entropy loss upon binding, a thermodynamic advantage over the flexible piperazine.

Experimental Protocols

Synthesis of 3-Benzylpiperazin-2-one

Objective: Create the constrained peptidomimetic core from Phenylalanine.

Protocol:

  • Starting Material: L-Phenylalanine methyl ester hydrochloride (10 mmol).

  • Reductive Amination: React with N-Boc-2-aminoacetaldehyde (or equivalent protected amino-aldehyde) in MeOH with

    
     (1.5 eq) and 1% AcOH. Stir for 12h at RT.
    
    • Checkpoint: Verify formation of the secondary amine via TLC.

  • Cyclization: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.[2] Evaporate solvent.[1][3] Redissolve in Toluene/Butanol and heat to reflux (or use weak base cat. like

    
    ) to induce intramolecular amidation (lactamization).[1]
    
  • Purification: The product precipitates or is purified via silica gel chromatography (EtOAc/Hexane).

  • Validation: NMR should show the diagnostic ABX system of the benzyl group and the diastereotopic protons of the piperazinone ring.

Calpain Inhibition Assay

Objective: Measure the biological efficacy of the synthesized scaffold.

Protocol:

  • Reagents: Purified Calpain I (porcine erythrocytes), Substrate (Suc-Leu-Tyr-AMC), Reaction Buffer (20 mM Tris-HCl, pH 7.5, 5 mM

    
    , 1 mM DTT).
    
  • Preparation: Dissolve 3-benzylpiperazin-2-one derivatives in DMSO. Prepare serial dilutions (0.1 nM to 10

    
    ).
    
  • Reaction:

    • Add 10

      
       inhibitor solution to 96-well black plate.
      
    • Add 80

      
       enzyme solution.[1] Incubate 10 min at 25°C.
      
    • Initiate reaction with 10

      
       Substrate (50 
      
      
      
      final).[1]
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 20 minutes.

  • Analysis: Plot slope (V0) vs. [Inhibitor]. Fit to sigmoidal dose-response curve to determine

    
    .[1]
    
Synthesis Workflow Diagram

Synthesis_Workflow Step1 Start: L-Phe Methyl Ester (Chiral Pool Source) Step2 Reaction: Reductive Amination (N-Boc-aminoacetaldehyde + NaBH3CN) Step1->Step2 Step3 Intermediate: Secondary Amine Step2->Step3 Step4 Deprotection: TFA/DCM (Remove Boc) Step3->Step4 Step5 Cyclization: Reflux in Toluene (Intramolecular Amidation) Step4->Step5 Step6 Product: 3-Benzylpiperazin-2-one Step5->Step6

Figure 2: Synthetic route for accessing the 3-benzylpiperazin-2-one scaffold.

References

  • Baumann, M. H., et al. (2005).[1] "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[1] Neuropsychopharmacology. Link

  • Capdeville, R., et al. (2002).[1] "Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug."[1] Nature Reviews Drug Discovery.[1] Link

  • Stürzebecher, J., et al. (1997).[1] "Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine." Journal of Medicinal Chemistry. Link

  • Chatterjee, S., et al. (1997).[1] "Calpain Inhibitor XII and related compounds."[1] Bioorganic & Medicinal Chemistry Letters (Contextual citation for Calpain Inhibitor XII/ALLN analogues). Link

  • Wang, Z., et al. (2013).[1] "De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1." ChemMedChem. Link

  • BenchChem. "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design." Link[1]

Sources

Comparative

Crystallographic Data for 3-Benzylpiperazin-2-one Hydrochloride Not Publicly Available, Precluding Direct Experimental Comparison

A comprehensive search for publicly available X-ray crystallography data for 3-Benzylpiperazin-2-one hydrochloride has concluded that the crystal structure for this specific compound is not present in open-access scienti...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search for publicly available X-ray crystallography data for 3-Benzylpiperazin-2-one hydrochloride has concluded that the crystal structure for this specific compound is not present in open-access scientific databases, including the Cambridge Structural Database (CSD), the world's primary repository for small-molecule organic and metal-organic crystal structures.[1][2][3][4] This absence of foundational experimental data prevents the creation of a direct, evidence-based comparison guide as initially requested.

For researchers and drug development professionals, single-crystal X-ray diffraction is a powerful and definitive technique. It provides a precise three-dimensional map of a molecule's atomic arrangement, which is crucial for understanding its physical and chemical properties, guiding drug design, and ensuring intellectual property.[1] The core of the requested guide was to be a comparison of these precise experimental details for 3-Benzylpiperazin-2-one hydrochloride against those of alternative or structurally related compounds. Without this primary data, any such comparison would be speculative and lack the scientific integrity required for the target audience.

While the crystallographic data for the specific hydrochloride salt of 3-Benzylpiperazin-2-one is unavailable, the broader family of piperazin-2-one derivatives is well-represented in crystallographic literature. These structures are of significant interest in medicinal chemistry due to the piperazine ring being a "privileged scaffold" found in numerous approved drugs.[5] Researchers have successfully determined the crystal structures of various substituted piperazinones, providing valuable insights into their molecular conformations and intermolecular interactions, which are often governed by hydrogen bonding and π-stacking.[6]

The Standard Workflow for X-ray Crystallography

To provide context for the type of data that would be necessary for the intended comparison, the following section outlines the standard experimental workflow for small-molecule X-ray crystallography. This process, from crystal to final structure, is a meticulous and self-validating protocol.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound of interest. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling methods. The ideal crystal should be well-formed, without visible defects, and of a suitable size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. To minimize radiation damage and improve data quality, data is typically collected at low temperatures (around 100 K) using a cryostream. The diffractometer rotates the crystal through a series of orientations while irradiating it with monochromatic X-rays. The diffracted X-rays are recorded by a detector, measuring the intensity and position of thousands of reflections.

  • Data Processing: The raw diffraction data is processed to integrate the reflection intensities, correct for experimental factors (like absorption and background noise), and merge symmetry-equivalent reflections. This step yields a unique set of reflection data (an hkl file) that contains the structural information.

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map. This map is then interpreted to build an initial molecular model. The model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.

The logical flow of this experimental process is illustrated in the diagram below.

Caption: Workflow for Small-Molecule X-ray Crystallography.

Hypothetical Comparison Points

If the crystallographic data for 3-Benzylpiperazin-2-one hydrochloride were available, a comparative guide would analyze several key parameters against those of structurally similar compounds, such as the N-methylated version or other piperazinone salts. A summary of such a hypothetical comparison is presented in the table below.

Parameter3-Benzylpiperazin-2-one HCl (Hypothetical)Comparator A: (3S,5S)-1-Benzyl-3,5-dimethylpiperazin-2-oneComparator B: 1-(3-methoxybenzyl)-2-piperazinone hydrochloride
Crystal System e.g., MonoclinicData not in search resultsData not in search results
Space Group e.g., P2₁/cData not in search resultsData not in search results
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Data not in search resultsData not in search results
Key Torsion Angles (°) e.g., C-C-N-C of the benzyl groupData not in search resultsData not in search results
Hydrogen Bonding e.g., N-H···Cl⁻, N-H···O=CData not in search resultsData not in search results

The analysis of these parameters would reveal important structural insights. For instance, the conformation of the piperazin-2-one ring (e.g., chair, boat, or twist-boat) and the orientation of the benzyl substituent would be precisely defined. Hydrogen bonding patterns, particularly involving the hydrochloride counter-ion and the amide group, would be critical in understanding the crystal packing and potentially influencing properties like solubility and stability.

Conclusion

While a detailed comparative guide based on experimental X-ray crystallography data for 3-Benzylpiperazin-2-one hydrochloride cannot be produced at this time due to the unavailability of the primary data, this report outlines the established scientific methodology that would be required to generate such data. For researchers in drug development, the absence of a published crystal structure for a compound of interest underscores the critical importance of performing experimental crystallographic analysis to secure fundamental structural knowledge. Should the data for 3-Benzylpiperazin-2-one hydrochloride be determined and deposited in a public database in the future, a comprehensive comparative analysis would become a valuable endeavor.

References

  • PubChemLite. (n.d.). 3-benzyl-1-methylpiperazin-2-one hydrochloride. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Online Crystal Structure Database. Retrieved from [Link]

  • University of Massachusetts Dartmouth Library. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Washington University in St. Louis, Becker Medical Library. (n.d.). CCDC – Cambridge Structural Database. Retrieved from [Link]

  • SpectraBase. (n.d.). (1S,3R)-3-Benzyl-1-(1-phenylethyl)piperazin-2-one hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The search fragment used in the Cambridge Structural Database search. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Chemical structure searching. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett. Retrieved from [Link]

  • IUCr Journals. (2023). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Chongqing Insky Pharmaceutical Co., Ltd. (n.d.). N-Benzyl-3-piperidone hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzyl 3-[2-(4-benzoylpiperazin-1-yl)-2-oxo-acetyl]-4-fluoro-indole-1-carboxylate. Retrieved from [Link]

Sources

Validation

Validating Enantiomeric Excess of (S)-3-Benzylpiperazin-2-one Hydrochloride

Executive Summary Validating the enantiomeric excess (ee) of (S)-3-Benzylpiperazin-2-one hydrochloride presents a specific set of analytical challenges. As a cyclic secondary amine with a lactam core, the molecule posses...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the enantiomeric excess (ee) of (S)-3-Benzylpiperazin-2-one hydrochloride presents a specific set of analytical challenges. As a cyclic secondary amine with a lactam core, the molecule possesses significant polarity, and its hydrochloride salt form is incompatible with standard normal-phase chiral solvents (e.g., n-hexane) without modification.

This guide compares three distinct validation methodologies: Direct Chiral HPLC , Derivatization (Marfey’s Method) , and Polarimetry . While Polarimetry offers rapid, low-cost confirmation, it lacks the resolution required for pharmaceutical-grade validation (>98% ee). Direct Chiral HPLC on immobilized polysaccharide phases (e.g., Chiralpak IC) is identified as the superior protocol for precision, robustness, and throughput.

Molecule Profile & Analytical Challenges

PropertyDetailAnalytical Implication
Structure Cyclic amide (lactam) with a benzyl side chain.The benzyl group provides UV absorption (~210–220 nm), but the lactam backbone is relatively weak in UV response.
Functionality Secondary amine (N4) and Amide (N1).The basic secondary amine causes peak tailing on silica-based columns due to silanol interactions.
Form Hydrochloride Salt (HCl).Critical: Insoluble in pure n-hexane. Acidic nature can degrade coated chiral stationary phases (CSPs) or alter selectivity.
Chirality Single stereocenter at C3.Requires separation of (S) and (R) enantiomers.[1]

Methodology Comparison

Method A: Direct Chiral HPLC (Recommended)

The Gold Standard for quantitative ee determination.

  • Principle: Direct separation of enantiomers using a Chiral Stationary Phase (CSP) based on amylose or cellulose derivatives.[2]

  • Pros: High precision (<0.1% error), reproducible, no chemical modification required.

  • Cons: High column cost; requires careful mobile phase modulation for salts.

  • Verdict: Primary Choice for QC and process development.

Method B: Derivatization (Marfey’s Reagent)

The Alternative for labs without chiral columns.

  • Principle: Reaction with FDAA (Marfey’s Reagent) converts enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral C18 column.

  • Pros: Uses standard RP-HPLC columns; enhances UV detection (340 nm).

  • Cons: Destructive; requires reaction time (60-90 min); kinetic resolution issues if reaction isn't 100% complete.

  • Verdict: Secondary Choice when chiral columns are unavailable.

Method C: Polarimetry (Specific Rotation)

The "Quick Check".

  • Principle: Measures the rotation of plane-polarized light.

  • Pros: Instant; low cost.

  • Cons: Low resolution. Cannot distinguish between 95% ee and 99% ee reliably; highly susceptible to impurity interference.

  • Verdict: Screening Only . Do not use for final release testing.

Decision Matrix & Workflow

G Start Start: (S)-3-Benzylpiperazin-2-one HCl Sample CheckPurity Is Chemical Purity > 95%? Start->CheckPurity Purify Purify (Recrystallization/Extraction) CheckPurity->Purify No CheckEquip Is Chiral HPLC Column Available? CheckPurity->CheckEquip Yes Purify->CheckPurity MethodA Method A: Direct Chiral HPLC (Chiralpak IC/AD-H) CheckEquip->MethodA Yes (Preferred) MethodB Method B: Marfey's Derivatization (Achiral C18) CheckEquip->MethodB No Result Calculate % ee MethodA->Result MethodB->Result

Figure 1: Decision matrix for selecting the appropriate validation method based on lab resources and sample purity.

Detailed Protocol: Direct Chiral HPLC

This protocol utilizes an immobilized polysaccharide column (Chiralpak IC), which is more robust against solvent changes and basic additives than older coated phases (like AD-H).

System Configuration
  • Instrument: HPLC with UV/PDA detector.

  • Column: Daicel Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized), 4.6 × 250 mm, 5 µm.

    • Alternative: Chiralpak AD-H (requires stricter solvent control).

  • Temperature: 25°C.

  • Detection: UV @ 215 nm (primary) and 254 nm (secondary).

Mobile Phase Strategy (The "Free-Basing" Approach)

Since the sample is an HCl salt, it will not dissolve or elute properly in standard Hexane/IPA. You must use a basic modifier to neutralize the salt in situ and suppress the ionization of the secondary amine.

  • Composition: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

  • Ratio: 80 : 20 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[2][3][4]

Expert Insight: The 0.1% DEA is non-negotiable. It competes with the analyte for active silanol sites on the silica support, sharpening the peak shape. Without it, the amine will tail severely, ruining resolution.

Sample Preparation
  • Weigh: 1.0 mg of (S)-3-Benzylpiperazin-2-one HCl.

  • Dissolve: Add 1.0 mL of Methanol or Ethanol (NOT Hexane).

    • Note: The HCl salt is soluble in alcohols. The small injection volume of alcohol into a hexane mobile phase is generally tolerated by immobilized columns.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter.

Data Analysis

Calculate Enantiomeric Excess (% ee) using the peak areas of the (S) and (R) enantiomers:



Alternative Protocol: Marfey’s Derivatization

If a chiral column is unavailable, this method chemically converts the enantiomers into diastereomers.

Reaction Mechanism

The reagent FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the secondary amine of the piperazinone via nucleophilic aromatic substitution.

  • (S)-Analyte + (L)-FDAA → (S,L)-Diastereomer

  • (R)-Analyte + (L)-FDAA → (R,L)-Diastereomer

Workflow
  • Mix: 50 µL Sample (50 mM in water) + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO₃.

  • Incubate: Heat at 40°C for 1 hour.

  • Quench: Add 20 µL 1M HCl to stop the reaction.

  • Analyze: Inject onto a standard C18 Column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient of Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Detection: 340 nm (Specific to the dinitrophenyl group).

Experimental Validation & Robustness

To ensure the method is self-validating, the following system suitability parameters must be met:

ParameterAcceptance CriteriaTroubleshooting
Resolution (Rs) > 1.5 (Baseline separation)Decrease flow rate or lower % IPA in mobile phase.
Tailing Factor (T) 0.8 < T < 1.5Increase DEA concentration (up to 0.2%).
Retention Time % RSD < 2.0%Ensure column temperature is stable.
Selectivity (α) > 1.1Switch column chemistry (e.g., IC to IA).
Mechanism of Separation (Graphviz)

Separation Substrate Racemic Mixture (S) + (R) Column Chiral Stationary Phase (Cellulose Carbamate) Substrate->Column Interaction Transient Diastereomeric Complexes Column->Interaction S_Complex (S)-Analyte ... CSP (Stronger Interaction) Interaction->S_Complex H-Bonding Steric Fit R_Complex (R)-Analyte ... CSP (Weaker Interaction) Interaction->R_Complex Elution Differential Elution S_Complex->Elution Retained Longer R_Complex->Elution Elutes First

Figure 2: Chiral recognition mechanism on polysaccharide-based stationary phases.

References

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IC Columns. Daicel Corporation.[5] Link

  • Bhushan, R., & Brückner, H. (2004).[6] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.[6] Link

  • Srinivas, C., et al. (2022).[7][8] A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.[7][8] Molecules, 27(11), 3419.[7] Link

  • European Pharmacopoeia. (2023). Chapter 2.2.7: Optical Rotation. Link

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for chiral HPLC method development).

Sources

Comparative

Comparative Guide: IR Spectroscopic Characterization of Piperazin-2-one Scaffolds

Executive Summary The piperazin-2-one (2-oxopiperazine) ring is a privileged pharmacophore in peptidomimetics, serving as a constrained conformation of linear peptides. For researchers in drug development, the critical a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazin-2-one (2-oxopiperazine) ring is a privileged pharmacophore in peptidomimetics, serving as a constrained conformation of linear peptides. For researchers in drug development, the critical analytical challenge is distinguishing the formed lactam ring from linear precursors (uncyclized diamine esters) and over-oxidized byproducts (2,5-diketopiperazines).

This guide provides a definitive spectroscopic framework for identifying the piperazin-2-one moiety. The diagnostic "smoking gun" is not just the presence of the Amide I band, but the conspicuous absence of the Amide II band characteristic of cyclic cis-amides.

Part 1: The Spectroscopic Landscape

To accurately interpret the IR spectrum of a piperazin-2-one derivative, one must deconstruct it into its constituent vibrational modes: a secondary amine, a tertiary amine (if N-substituted), and a six-membered lactam.

The "Cis-Amide" Constraint

Unlike linear secondary amides which exist predominantly in the trans configuration, the amide bond in piperazin-2-one is locked in a cis configuration. This geometric constraint profoundly alters the vibrational selection rules, specifically quenching the Amide II band (N-H deformation/C-N stretch coupling) typically found at 1550 cm⁻¹.

Comparative Reference Table

The following table contrasts the target scaffold with its most common synthetic impurities and precursors.

FeaturePiperazin-2-one (Target)Piperazine (Precursor)2,5-Diketopiperazine (Byproduct)Linear Amide/Peptide (Open Chain)
Amide I (C=O) 1660–1680 cm⁻¹ (Strong)Absent1670–1690 cm⁻¹ (Very Strong, often split)1650–1690 cm⁻¹
Amide II (N-H Bend) Absent/Weak (~1490 cm⁻¹)AbsentAbsent 1520–1570 cm⁻¹ (Strong)
N-H Stretch Mixed: Amide (Broad) + Amine (Sharp)*Amine only (Sharp, ~3300 cm⁻¹)Amide only (Broad, ~3200 cm⁻¹)Amide + Amine
C-H Scissoring ~1440–1460 cm⁻¹Strong CH₂ scissoringWeak CH₂ bandsVariable

*Note: If the N4 position is alkylated, the Amine N-H band disappears, leaving only the Amide N-H.

Part 2: Detailed Band Assignment

The Carbonyl Region (Amide I): 1660–1690 cm⁻¹

This is the most diagnostic band.

  • Position: In the solid state (KBr pellet), the band typically centers at 1665 cm⁻¹ . In dilute non-polar solution (CHCl₃), it shifts to 1680–1690 cm⁻¹ due to the breaking of intermolecular hydrogen bonds.

  • Differentiation:

    • Vs. 5-membered rings (Pyrrolidinones): Gamma-lactams absorb at higher frequencies (1700–1750 cm⁻¹ ) due to ring strain. The lower frequency of piperazin-2-one confirms the unstrained 6-membered ring.

    • Vs. Esters: If your precursor was an ester, the shift from ~1735 cm⁻¹ (Ester C=O) to ~1665 cm⁻¹ (Amide C=O) confirms cyclization.

The N-H Stretching Region: 3100–3500 cm⁻¹

Piperazin-2-ones often contain two distinct nitrogen centers.

  • Amide N-H (Lactam): Appears as a broad band centered around 3200 cm⁻¹ in the solid state (H-bonded dimers).

  • Amine N-H (Secondary Amine): If the N4 position is unsubstituted, a sharper, weaker band appears around 3300–3400 cm⁻¹ .

  • Differentiation: 2,5-Diketopiperazines lack the basic amine center. A spectrum showing only broad amide bands without the subtle amine shoulder suggests over-oxidation or bis-acylation.

The "Missing" Amide II Band

In linear secondary amides, the N-H in-plane bending couples with the C-N stretching to produce a strong band at ~1550 cm⁻¹. In lactams (cis-geometry), this coupling is inefficient.

  • Observation: Look for a "clean" window between 1500 and 1600 cm⁻¹.

  • Diagnostic Value: If you see a strong band at 1550 cm⁻¹, your ring has likely opened (hydrolysis) or failed to close.

Part 3: Logic of Structural Elucidation

The following decision tree illustrates the logical flow for validating the synthesis of a piperazin-2-one derivative using IR data.

Piperazinone_Logic Start Crude Product Spectrum CheckCO Is there a strong band at 1660-1690 cm⁻¹? Start->CheckCO CheckEster Is there a band > 1730 cm⁻¹? CheckCO->CheckEster No CheckAmideII Is there a strong band at ~1550 cm⁻¹? CheckCO->CheckAmideII Yes Result_Ester STARTING MATERIAL: Unreacted Ester CheckEster->Result_Ester Yes CheckNH N-H Region Analysis (3200-3400 cm⁻¹) CheckAmideII->CheckNH No (Clean Region) Result_Linear LINEAR AMIDE: Ring Open/Uncyclized CheckAmideII->Result_Linear Yes (Strong Band) Result_Lactam CONFIRMED: Piperazin-2-one Ring CheckNH->Result_Lactam Amide + Amine Signals Result_Diket POSSIBLE DIKETOPIPERAZINE: Check Mass Spec CheckNH->Result_Diket Only Strong Amide Signal

Figure 1: Decision logic for confirming piperazin-2-one formation vs. linear analogs or byproducts.

Part 4: Experimental Protocols

To obtain the resolution necessary to distinguish the subtle amine bands from the broad amide bands, sample preparation is critical.

Method A: KBr Pellet (Gold Standard for Resolution)

This method is preferred for publication-quality spectra as it avoids the path-length limitations of ATR and provides better resolution in the fingerprint region.

  • Preparation: Dry analytical grade KBr powder at 110°C for 2 hours to remove moisture (water bands at 3400 cm⁻¹ will obscure N-H stretches).

  • Ratio: Mix 1–2 mg of the piperazin-2-one derivative with 200 mg of KBr.

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Crucial: Coarse particles cause the "Christiansen effect," distorting band shapes.

  • Pressing: Compress at 10 tons for 2 minutes under vacuum (to remove air bubbles).

  • Validation: The resulting disk should be transparent (glass-like). If it is opaque/white, regrind and repress.

Method B: ATR (Attenuated Total Reflectance)

Preferred for high-throughput screening of reaction fractions.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Contact: Apply high pressure using the anvil. Poor contact results in weak bands, particularly in the high-wavenumber region (N-H stretch).

  • Correction: Apply "ATR Correction" in your software. ATR penetration depth is wavelength-dependent, making high-wavenumber bands (N-H) appear artificially weak compared to transmission spectra.

Workflow Visualization

IR_Workflow cluster_KBr Method A: High Resolution (KBr) cluster_ATR Method B: Rapid Screen (ATR) Sample Solid Sample (Piperazin-2-one) Grind Grind 1% in dry KBr Sample->Grind Place Place on Diamond Sample->Place Press Press 10 Tons (Vacuum) Grind->Press Trans Transmission Mode Press->Trans Data Spectral Analysis Trans->Data High Res N-H Clamp High Pressure Clamp Place->Clamp Reflect Reflectance Mode Clamp->Reflect Reflect->Data Quick C=O Check

Figure 2: Comparative workflow for KBr Transmission vs. ATR Reflectance modes.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for general IR band assignments).

  • NIST Chemistry WebBook. 2,5-Piperazinedione IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • Bhat, M. A., et al. (2016). Synthesis and characterization of piperazin-2-one derivatives. Journal of Saudi Chemical Society.
  • Chemistry LibreTexts. Infrared Spectroscopy: Amides and Lactams. Available at: [Link][3][2][4][5][6][7][8][9][10][11]

Sources

Validation

Comparative Stability of Hydrochloride vs. Trifluoroacetate Salts of Piperazinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The selection of a suitable salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly infl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of a suitable salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing the compound's bioavailability, stability, and manufacturability.[1][2] Piperazinone scaffolds are prevalent in modern medicinal chemistry, appearing in a wide array of therapeutic agents.[3] For these basic compounds, two common salt forms encountered during development are the hydrochloride (HCl) and the trifluoroacetate (TFA).

The TFA salt is often generated during early-stage discovery, particularly from purification via reversed-phase high-performance liquid chromatography (RP-HPLC) using trifluoroacetic acid as a mobile phase modifier. Conversely, the hydrochloride salt is one of the most frequently utilized in marketed drug products due to its physiological acceptance and established manufacturing protocols.[4][5]

This guide provides a comprehensive comparison of the stability profiles of hydrochloride and trifluoroacetate salts of piperazinone-containing compounds. It details the underlying physicochemical principles and provides robust experimental protocols for their evaluation, empowering researchers to make data-driven decisions for lead optimization and candidate selection.

Physicochemical Properties and Their Implications

The choice of a counterion directly alters the physicochemical properties of the parent piperazinone. Understanding these differences is fundamental to predicting potential stability challenges.

Hydrochloride (HCl) Salts

As the salt of a strong acid (HCl), the hydrochloride form is typically a crystalline solid with a high melting point, which can enhance the thermal stability of the API.[2] Generally, they offer good aqueous solubility. However, they can be hygroscopic, and the presence of the chloride ion, while generally inert, can sometimes participate in degradation pathways or pose a corrosion risk to manufacturing equipment.[2]

Trifluoroacetate (TFA) Salts

TFA salts are also formed from a strong acid (trifluoroacetic acid), leading to good solubility in various solvents. However, their stability profile is often more complex. Residual TFA can be difficult to remove and may impact the API's stability. Furthermore, there are growing toxicological concerns regarding trifluoroacetic acid as a persistent environmental substance and its potential for long-term health effects, making it a less desirable choice for a final drug product.[6][7][8][9]

Comparative Stability Analysis: A Multi-Faceted Approach

A thorough stability assessment involves subjecting the salt forms to a battery of stress conditions to evaluate both their chemical (degradation) and physical (solid-state) stability.

I. Chemical Stability: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the intrinsic stability of a drug substance.[10][11][12] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the development of stability-indicating analytical methods.[13]

A typical forced degradation study exposes the API salts to hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[10][13] The goal is to achieve 5-20% degradation to ensure that the degradation pathways are revealed without being overly destructive.[10]

Experimental Protocol: Forced Degradation of a Model Piperazinone Salt

Objective: To compare the chemical stability of the HCl and TFA salts of a model piperazinone (e.g., a compound synthesized via established methods[14][15][16]) under various stress conditions.

Materials:

  • Piperazinone HCl salt

  • Piperazinone TFA salt

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3% v/v)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Forced degradation chamber (for photolytic and thermal/humidity stress)

  • Validated stability-indicating HPLC-UV/MS method

Procedure:

  • Sample Preparation: Accurately weigh 10 mg of each salt into separate amber vials for each condition. For solution-state studies, dissolve the salt in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Acid Hydrolysis: To one set of vials (HCl and TFA salt solutions), add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: To another set of vials, add 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: To a third set of vials, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State): Place open vials containing the solid salts in an oven at 80°C / 75% Relative Humidity (RH) for 7 days.

  • Photolytic Degradation (Solid State): Expose solid salts to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]

  • Analysis: At designated time points, withdraw an aliquot from each solution, neutralize if necessary, and dilute to a target concentration (e.g., 0.1 mg/mL). For solid samples, dissolve in the mobile phase to the target concentration. Analyze all samples by the stability-indicating HPLC method.

  • Data Reporting: Calculate the percentage of degradation by comparing the peak area of the parent compound to an unstressed control. Identify and characterize major degradants using mass spectrometry (MS) data.

Data Presentation: Hypothetical Forced Degradation Results

Stress Condition% Degradation (HCl Salt)% Degradation (TFA Salt)Major Degradants Observed
0.1 N HCl, 60°C, 24h3.5%8.2%Hydrolytic cleavage of amide bond
0.1 N NaOH, 60°C, 24h11.8%14.5%Hydrolytic cleavage, epimerization
3% H₂O₂, RT, 24h1.5%1.9%N-oxidation
80°C/75% RH, 7 days0.8%2.5%Minor oxidative and hydrolytic products
Photolytic (ICH Q1B)4.1%4.3%Photodimerization products

Interpretation: In this hypothetical scenario, the TFA salt exhibits greater degradation under hydrolytic conditions, suggesting it may be less stable in aqueous formulations or during wet granulation processes. The increased degradation could be attributed to the catalytic effect of residual trifluoroacetic acid.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Workflow for Forced Degradation Study.

II. Physical (Solid-State) Stability

The physical properties of a salt, such as its tendency to absorb water (hygroscopicity) and its thermal behavior, are critical for handling, processing, and long-term storage.

Hygroscopicity Hygroscopicity is the measure of a material's ability to absorb moisture from the atmosphere.[] Excessive moisture uptake can lead to physical changes like deliquescence (dissolving in absorbed water), or chemical degradation.[18] Dynamic Vapor Sorption (DVS) is the gold-standard technique for assessing this property.[][19][20]

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

Objective: To quantify and compare the moisture sorption and desorption behavior of the HCl and TFA salts of a model piperazinone.

Materials & Instrument:

  • Piperazinone HCl salt (approx. 10 mg)

  • Piperazinone TFA salt (approx. 10 mg)

  • Dynamic Vapor Sorption (DVS) Analyzer

Procedure:

  • Sample Preparation: Place approximately 10 mg of the sample onto the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% Relative Humidity, RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% per minute).

  • Sorption Isotherm: Increase the RH in a stepwise manner from 0% to 95% (e.g., in 10% increments). At each step, allow the sample mass to equilibrate.

  • Desorption Isotherm: Decrease the RH in a stepwise manner from 95% back to 0% to assess the reversibility of water uptake.

  • Data Analysis: Plot the change in mass (%) versus the relative humidity (%) to generate sorption and desorption isotherms.[21]

Data Presentation: Hypothetical DVS Results

ParameterPiperazinone HCl SaltPiperazinone TFA Salt
Mass Change at 80% RH 1.2%4.5%
Hysteresis MinimalSignificant
Physical Appearance Free-flowing powderBecomes clumpy
Hygroscopicity Class Slightly HygroscopicHygroscopic

Interpretation: The TFA salt shows significantly higher moisture uptake, classifying it as hygroscopic. The presence of hysteresis (the desorption curve does not retrace the sorption curve) suggests that the water is strongly bound or may have induced a phase change, such as the formation of a hydrate.[21] This property could pose significant challenges during manufacturing and storage.

Thermal Stability Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information on melting point, decomposition, and the presence of solvates or hydrates.[22][23][24] A higher, sharper melting point is often indicative of a more stable and crystalline material.[2]

Experimental Protocol: DSC and TGA Analysis

Objective: To determine and compare the thermal properties of the HCl and TFA salts.

Materials & Instruments:

  • Piperazinone HCl salt (2-5 mg)

  • Piperazinone TFA salt (2-5 mg)

  • DSC Instrument

  • TGA Instrument

Procedure:

  • TGA: Place 2-5 mg of the sample in a TGA pan. Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere. Record the mass loss as a function of temperature.

  • DSC: Place 2-5 mg of the sample in a DSC pan. Heat the sample from 25°C to a temperature above its melting point (e.g., 250°C) at a rate of 10°C/min. Record the heat flow.

Data Presentation: Hypothetical Thermal Analysis Results

ParameterPiperazinone HCl SaltPiperazinone TFA Salt
TGA (Weight Loss below 100°C) < 0.1%1.5% (likely adsorbed water)
DSC (Melting Point Onset) 195°C (sharp endotherm)162°C (broad endotherm)
TGA (Decomposition Onset) 210°C175°C

Interpretation: The HCl salt displays superior thermal stability with a higher melting point and decomposition temperature.[25] The TGA data for the TFA salt confirms its hygroscopic nature with initial weight loss corresponding to adsorbed water. Its lower and broader melting endotherm may suggest lower crystallinity or the presence of impurities.

Decision Framework for Salt Selection

The choice between an HCl and TFA salt is not always straightforward and depends on the specific development stage and intended application.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Decision workflow for salt selection.

Conclusion

For piperazinone-based drug candidates, hydrochloride salts generally exhibit superior chemical and physical stability compared to their trifluoroacetate counterparts. The experimental data, even when hypothetical, consistently points towards HCl salts being less hygroscopic, more thermally robust, and less susceptible to hydrolytic degradation. While TFA salts serve a practical purpose in early discovery for rapid purification and isolation, their inherent liabilities—including potential toxicity and inferior stability—make them unsuitable for long-term development.

Therefore, it is a critical and highly recommended step to convert TFA salts to a more pharmaceutically acceptable form, such as a hydrochloride, as early as feasible in the drug development pipeline. This proactive approach, supported by the comprehensive stability testing outlined in this guide, mitigates future risks, streamlines process development, and ultimately contributes to the creation of a safer and more stable drug product.

References

  • Vertex AI Search. (2026, February 15).
  • MedCrave online. (2016, December 14).
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  • IJCRT.org. (2021, July 26).
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  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • MDPI. (2019, June 4). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.
  • MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • Basicmedical Key. (2016, June 20). Salt Selection.
  • Catapult. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.
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  • MDPI. (2025, November 28). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review.
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  • Mérieux NutriSciences. (2025, March 25). Trifluoroacetic Acid (TFA): A PFAS Under Scrutiny?.
  • Thieme. (2023, October 31). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • ResearchGate. (2023, July 19). (PDF) Growth of piperazinium bis(trifluoroacetate) (PTFA) single crystal for nonlinear optical (NLO)
  • R744.com. (2025, October 22). AN Europe Report: Industry 'Manufacturing Doubt' on TFA Toxicity.
  • PAN Europe. (2025, September 29). New Report Exposes industry tactics to downplay toxic 'forever chemical' TFA.
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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 3-Benzylpiperazin-2-one Hydrochloride

[1] Executive Summary: Immediate Action Card Do not treat this compound as an inert salt. While 3-Benzylpiperazin-2-one hydrochloride is a stabilized salt form of a piperazinone derivative, it retains significant biologi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: Immediate Action Card

Do not treat this compound as an inert salt. While 3-Benzylpiperazin-2-one hydrochloride is a stabilized salt form of a piperazinone derivative, it retains significant biological activity potential and physicochemical hazards. It is a critical building block in peptidomimetic drug discovery and must be handled with a containment-first mindset.

Category Critical Specification
Primary Hazard Irritant (Skin/Eye/Respiratory) .[1][2] Potential Sensitizer.[3] Hygroscopic.
Glove Protocol Double-gloving required for solution handling. Inner: Latex/Nitrile (4 mil); Outer: Nitrile (5-8 mil).
Respiratory Fume Hood (Certified) is mandatory for all open handling. N95/P100 backup only for spill cleanup outside hood.
Storage Desiccated, 2-8°C. Hygroscopic nature leads to hydrolysis and "clumping," increasing dust risk during breaking.
First Aid Eyes: Rinse 15 min (lifting lids). Skin: Wash with soap/water.[1][4][5][6] Inhalation: Fresh air immediately.

Chemical Profile & Hazard Analysis

To select the correct PPE, you must understand the causality of the hazard. This compound is not just an irritant; it is a protonated amine salt with an amide backbone.

  • The Hydrochloride Factor: The HCl salt improves stability but increases acidity upon contact with moisture (mucous membranes). This causes immediate, stinging irritation (H314/H319), distinguishing it from the slower-acting free base.

  • The Piperazine Moiety: Piperazine derivatives are notorious sensitizers (H334/H317). Repeated exposure to dust, even at sub-irritant levels, can induce occupational asthma.

  • Physical State: As a solid, it is likely a fine crystalline powder. Upon storage, it absorbs moisture, forming hard cakes. Breaking these cakes releases high-velocity particulates that bypass standard surgical masks.

Physicochemical Properties Table

PropertyValue (Approximate/Analogous)Operational Implication
Appearance White to off-white crystalline solidVisual contamination is hard to detect on white surfaces.
Solubility High in Water, DMSO, MethanolRapid transdermal uptake if dissolved in DMSO.
Acidity (pH) ~3.0 - 4.0 (10% aq. solution)Corrosive to eye tissue; irritating to respiratory tract.
Hygroscopicity HighKeep containers tightly sealed; weigh quickly.

Hierarchy of Controls & PPE Selection

We utilize a Risk-Based Decision Matrix rather than a blanket rule. Engineering controls (Fume Hood) are the primary defense; PPE is the redundancy.

PPE Technical Specifications[4][5][6][7][10]
  • Eye Protection:

    • Standard: Chemical Splash Goggles (ANSI Z87.1+).

    • Why: Safety glasses allow dust entry from the side. The hygroscopic dust will dissolve in eye moisture, creating an acidic solution trapped against the cornea.

  • Hand Protection:

    • Material: Nitrile Rubber (minimum 0.11 mm / 4 mil).

    • Breakthrough Time: >480 mins for solid; <30 mins for DMSO solutions.

    • Protocol:Double Gloving is mandatory when dissolving in organic solvents (DMSO/DMF) which act as permeation enhancers, carrying the salt through the skin.

  • Body Protection:

    • Standard: Long-sleeved lab coat (high-neck preferred) + Tyvek wrist sleeves.

    • Why: Wrist exposure is the #1 failure point during weighing.

Decision Logic for PPE (Graphviz)

PPE_Selection Start Task Definition State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/MeOH) State->Solution Qty Quantity? Solid->Qty Level3 LEVEL 3: Full Face Respirator (if outside hood) + Chem-Resistant Apron + Double Gloves (Change <30m) Solution->Level3 High Permeation Risk Small < 1 gram Qty->Small Large > 1 gram Qty->Large Level1 LEVEL 1: Fume Hood + Safety Glasses + Single Nitrile Gloves Small->Level1 Level2 LEVEL 2: Fume Hood + Splash Goggles + Double Nitrile Gloves + Tyvek Sleeves Large->Level2

Caption: Risk-based PPE selection logic. Note that solution-phase handling escalates risk due to enhanced skin absorption.

Operational Handling Protocol

This protocol ensures self-validation : if a step fails (e.g., static buildup), the protocol halts safely.

Phase 1: Preparation & Weighing
  • Static Check: Place an ionizing fan or anti-static gun inside the fume hood. Piperazine salts are prone to static charge, causing powder to "jump" onto gloves.

  • Surface Prep: Line the weighing area with a black spill mat.

    • Validation: The black background provides high contrast against the white powder, making invisible spills immediately visible.

  • Weighing:

    • Use a closed weighing vessel (scintillation vial).

    • Do NOT use weighing paper. Use a weighing boat or funnel to prevent transfer losses and dust generation.

Phase 2: Solubilization & Reaction
  • Solvent Addition: Add solvent (Water/Methanol) slowly down the side of the vessel.

    • Causality: Rapid addition releases heat of solution (exothermic solvation of HCl salts), potentially causing micro-splashing.

  • Vessel Sealing: Cap the vessel immediately after addition.

  • Cleanup: Wipe the exterior of the vessel with a damp Kimwipe before removing it from the hood. This neutralizes any dust adhering to the threads.

Operational Workflow (Graphviz)

Handling_Workflow Setup 1. Hood Setup (Check Airflow >100 fpm) Donning 2. Don PPE (Check Glove Integrity) Setup->Donning Weigh 3. Weighing (Use Closed Vessel) Donning->Weigh Transfer 4. Transfer (Avoid Static) Weigh->Transfer Keep in Hood Dissolve 5. Dissolution (Exotherm Check) Transfer->Dissolve Slow Addition Dissolve->Setup Spill? Restart Decon Waste 6. Waste Disposal (Segregate Acidic) Dissolve->Waste Post-Exp

Caption: Step-by-step operational workflow emphasizing containment within the fume hood.

Emergency Response & Decontamination

Spill Scenario: Powder Spill (>500 mg) inside Fume Hood

  • Isolate: Close the sash immediately to increase face velocity and contain dust.

  • Assess: If dust has escaped the hood, evacuate the lab.

  • Neutralize:

    • Do not dry sweep.

    • Cover spill with wet paper towels (water) to dissolve and trap the powder.

    • Wipe with a weak base (1% Sodium Bicarbonate) to neutralize the acidic HCl component.

    • Why: Neutralization prevents acid burns to the cleaner and reduces corrosion on metal hood surfaces.

Exposure Response:

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Eye Contact: Irrigate immediately.[4][6] The HCl salt causes rapid pH change in the eye; speed is critical to prevent corneal opacity.

Waste Management & Disposal

Disposal must follow the chemical nature of the substance (Amine Hydrochloride).

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous Chemical WasteDouble-bag in clear polyethylene. Label "Piperazinone Derivative - Irritant".[7]
Aqueous Waste Acidic/Organic MixtureAdjust pH to 6-8 before disposal if local regulations allow, otherwise dispose as "Acidic Organic Waste".
Contaminated Sharps Biohazard/Chem HazardDo not recap needles. Place in rigid sharps container immediately.

Disposal Logic: Never mix with strong oxidizers (e.g., Nitric Acid) in the waste stream. Piperazine derivatives can form nitrosamines (carcinogenic) in the presence of nitrosating agents. Segregate from nitrate waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122023, 1-Benzylpiperazin-2-one. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Irritant and Sensitizing Chemicals. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazin-2-one derivatives. Retrieved from [Link]

Sources

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